The biosynthetic pathway for astragalosides in Astragalus membranaceus has been fully elucidated only recently. It begins with the universal triterpenoid precursor and proceeds through a series of specific modifications to form AG III.
The core pathway can be summarized in the following diagram, which illustrates the key precursors, enzymes, and intermediates:
This diagram shows the key enzymatic steps from 2,3-oxidosqualene to this compound, highlighting cyclization, oxidation, and glycosylation phases.
A triterpenoid biosynthetic gene cluster (BGC) in the A. membranaceus genome governs this pathway [1]. The process involves three cytochrome P450s and one 2-oxoglutarate-dependent dioxygenase for oxidation and epoxidation, followed by glycosylation via specific glycosyltransferases (GTs) [1]. Key biochemically characterized enzymes include [2] [1]:
Several metabolic engineering and elicitation strategies have been proven to enhance the production of AG III and other astragalosides. The quantitative outcomes of these approaches are summarized in the table below.
Table 1: Strategies for Enhancing this compound Production
| Strategy | Specific Method | Key Findings for AG III / Astragalosides | Key Genes Up-regulated | Reference |
|---|---|---|---|---|
| Transcription Factor (TF) Overexpression | Heterologous expression of maize LC and Arabidopsis PAP1 TF in hairy roots. | ~1.8 to 3.2-fold increase in AG III. Co-expression of PAP1 with LC was particularly effective for AG III accumulation. | AmHMGR1, AmHMGR2, AmHMGR3, AmSS, AmCAS |
[3] |
| Elicitation (UV-B Radiation) | Treatment of hairy root cultures with UV-B light (9 W/m² for 2 hours). | Significant promotion of total astragaloside accumulation. AG III was one of the six main derivatives monitored. | HMGR, CAS, SS, β-AS |
[4] |
| Heterologous Reconstruction | Reconstitution of the complete astragaloside pathway in Nicotiana benthamiana. | Successful production of astragaloside IV, demonstrating the potential for industrial production in a heterologous host. | Full pathway genes (CAS, P450s, 2-ODD, UGTs) |
[1] |
Here are detailed methodologies for the key experiments cited in this guide, which can be adapted for further research.
1. Protocol for Hairy Root Transformation and TF Overexpression [3]
This protocol is used to generate transgenic hairy root lines for metabolic engineering.
AtPAP1, ZmLC) into a plant binary vector under a strong constitutive promoter like CaMV 35S.2. Protocol for UV-B Elicitation in Hairy Root Cultures [4]
This protocol uses abiotic stress to stimulate the native biosynthetic pathway.
HMGR, CAS) via qRT-PCR from root RNA extracts.3. Protocol for Key Gene Expression Analysis (qRT-PCR) [3] [4]
This is a standard method to validate the molecular impact of interventions.
AmHMGR, AmCAS) and reference genes (e.g., Actin, Ubiquitin).The field is moving toward systems-level optimization. The recent elucidation of the astragaloside biosynthetic gene cluster (BGC) provides a holistic view for targeted engineering [1]. Future work will likely focus on:
Astragaloside III (AS-III) is a triterpenoid saponin compound derived from the traditional Chinese medicinal plant Astragalus mongholicus Bunge (AM), a herb known for its immunomodulatory properties and classified as a "medicine food homology" plant with extensive history in traditional medicine [1]. AS-III represents one of the most bioactive components isolated from Astragalus species, demonstrating significant potential as an immunomodulatory agent with multiple mechanisms of action. While various Astragaloside compounds (I, II, IV, and VII) have been studied for their immune-enhancing properties, AS-III has recently emerged as a compound of particular interest due to its potent immunorestorative capabilities and multifaceted effects on both innate and adaptive immune responses [2] [3].
The growing interest in AS-III aligns with increasing attention on natural products as sources of potential immunotherapeutic agents, particularly for combating immunosuppression associated with chemotherapy and for enhancing anti-tumor immunity. Unlike broad-spectrum immunostimulants that may cause excessive inflammation, AS-III appears to exert targeted immunomodulation through specific molecular pathways, making it an attractive candidate for drug development [1]. This technical review comprehensively examines the mechanisms of action of AS-III based on current experimental evidence, with particular emphasis on its signaling pathways, molecular targets, and potential therapeutic applications.
Table: Chemical and Pharmacological Profile of this compound
| Parameter | Specification |
|---|---|
| Source | Astragalus mongholicus Bunge (Astragali Radix) |
| Chemical Classification | Triterpenoid saponin |
| Molecular Weight | Not specified in sources |
| Purity Available | >98% for experimental use |
| Key Pharmacological Activities | Immunomodulation, Anti-tumor, Anti-immunosuppressive |
| Solubility | DMSO (experimental stock solutions) |
AS-III demonstrates a remarkable ability to counteract immunosuppression induced by chemotherapeutic agents, particularly cyclophosphamide (CTX). Through integrated network pharmacology analysis and experimental validation, researchers have identified that AS-III exerts its immunorestorative effects primarily through regulation of cellular energy metabolism and the HIF-1α/PDHK-1 signaling pathway [1]. Network pharmacology studies revealed 105 common targets between AS-III and immunosuppression, with key targets including LDHA, AKT1, and HIF1A [1]. These targets are predominantly involved in glucose metabolism-related pathways such as regulation of lipolysis in adipocytes, carbohydrate digestion and absorption, cGMP-PKG signaling pathway, central carbon metabolism in cancer, and the HIF-1 pathway.
In CTX-induced immunosuppressive mouse models, AS-III administration demonstrated significant protective effects against body weight reduction, improved immune organ indices (spleen and thymus), and normalized hematological parameters [1]. At the molecular level, AS-III was shown to modulate the HIF-1α/PDHK-1 pathway, resulting in reduced lactate production and restoration of ATP levels in immune cells. This metabolic reprogramming is crucial for restoring immune function in immunosuppressed conditions. In hypoxic conditions mimicking the tumor microenvironment, AS-III effectively reduced the release of pro-inflammatory mediators including NO, TNF-α, and IL-1β, while simultaneously decreasing the expression of metabolic enzymes PDHK-1, LDH, HK, PK, and GLUT-1 [1]. These findings were further validated using specific inhibitors and agonists, confirming that AS-III attenuates immunosuppressive states specifically through systematic modulation of the HIF-1α/PDHK-1 pathway.
AS-III demonstrates a remarkable capacity to modulate macrophage polarization and function, particularly in the context of tumor microenvironment regulation. Research has revealed that AS-III effectively inhibits M2 polarization of tumor-associated macrophages (TAMs) while promoting their differentiation toward the M1 phenotype [4] [5]. This reprogramming is mediated through inhibition of the MAPK signaling pathway, specifically through reducing phosphorylation of key MAPK components including ERK, JNK, and p38 [4]. The significance of this macrophage phenotype switching is substantial, as M1 macrophages possess antitumor functions while M2 macrophages typically promote tumor progression and exhibit anti-inflammatory activities.
The effect of AS-III on macrophage polarization produces profound consequences in the tumor microenvironment. Through repression of M2 TAMs, AS-III effectively suppresses tumor metastasis, inhibits angiogenesis, and induces apoptosis in lung cancer models [4]. Further investigation revealed that the tumor inhibitory effects of AS-III are mediated through the Akt/mTOR signaling pathway [4]. This dual modulation of both MAPK signaling in macrophages and Akt/mTOR signaling in tumor cells positions AS-III as a promising candidate for cancer immunotherapy. The compound's ability to modify the tumor immune microenvironment by reprogramming TAMs represents a novel approach to tumor immunotherapy that leverages the body's innate immune system to combat cancer progression.
Table: Effects of this compound on Macrophage Polarization and Function
| Parameter | Effect of AS-III | Experimental Model |
|---|---|---|
| M1 Marker (CD86) Expression | Increased | THP-1 and RAW264.7 cells |
| M2 Marker (CD206) Expression | Decreased | THP-1 and RAW264.7 cells |
| M1-associated Cytokines (TNF-α, IL-1β) | Upregulated | THP-1 and RAW264.7 cells |
| M2-associated Markers (Arg-1, TGF-β) | Downregulated | THP-1 and RAW264.7 cells |
| MAPK Signaling (p-ERK, p-JNK, p-p38) | Inhibited | THP-1 and RAW264.7 cells |
| Tumor Metastasis | Suppressed | Lewis lung cancer mouse model |
| Angiogenesis (VEGFA, CD31) | Inhibited | Lewis lung cancer mouse model |
AS-III demonstrates a significant capacity to enhance the anti-tumor activity of Natural Killer (NK) cells, which play a crucial role in innate immunity against cancer. Experimental evidence indicates that AS-III effectively elevates the expression of key activating receptors on NK cells, including NKG2D and Fas, while simultaneously increasing interferon-γ (IFN-γ) production [2] [3]. These changes result in substantially enhanced tumor-killing capability of NK cells. The molecular mechanism underlying increased IFN-γ production involves AS-III-mediated upregulation of the transcription factor T-bet, a master regulator of IFN-γ expression in NK cells [3].
In both cell co-culture assays and CT26 colon carcinoma-bearing mouse models, AS-III treatment demonstrated substantial tumor growth inhibition by increasing the infiltration of NK cells into tumor tissues and upregulating the antitumor response of NK cells [2]. This enhanced immune surveillance and elimination of tumor cells highlights the potential of AS-III as an immunotherapeutic agent, particularly for cancers with known NK cell sensitivity. The effect of AS-III on NK cell function represents a distinct mechanism from its impact on macrophage polarization, suggesting that AS-III employs multiple complementary pathways to enhance anti-tumor immunity. This multifaceted immunomodulatory profile positions AS-III as a promising candidate for combination therapies with conventional cancer treatments.
Beyond its immunomodulatory properties, AS-III demonstrates direct antitumor effects through induction of apoptosis in cancer cells. In non-small cell lung cancer (NSCLC) models, AS-III treatment significantly inhibited proliferation and promoted apoptosis in A549 and H460 cell lines [6]. Quantitative proteomic analysis of AS-III-treated A549 cells revealed that the compound modulates functional signaling pathways associated with apoptosis and metabolism, with particular impact on annexin A1 (ANXA1) expression [6]. This reduction in ANXA1, a protein frequently overexpressed in cancers and associated with poor prognosis, represents a key mechanism in AS-III's direct antitumor activity.
At the molecular level, AS-III promotes apoptosis through multiple interconnected pathways. Treatment with AS-III resulted in increased levels of cleaved caspase-3 and PARP1, hallmark indicators of apoptotic pathway activation [6]. Additionally, AS-III treatment significantly decreased the LC3-I/LC3-II ratio, suggesting potential effects on autophagic processes [6]. Further mechanistic investigations revealed that AS-III promotes NSCLC apoptosis by downregulating phosphorylation of P38, JNK, and AKT, while simultaneously inhibiting expression of the anti-apoptotic protein Bcl-2 and upregulating expression of the pro-apoptotic protein Bax [6]. These multipronged effects on apoptotic signaling networks indicate that AS-III induces programmed cell death in cancer cells through coordinated modulation of several critical pathways, providing a strong mechanistic foundation for its observed antitumor efficacy.
Table: Direct Antitumor Effects of this compound on Cancer Cells
| Parameter | Effect of AS-III | Experimental Model |
|---|---|---|
| Cell Proliferation | Significant inhibition | A549 and H460 NSCLC cells |
| Apoptosis Rate | Marked increase | A549 and H460 NSCLC cells |
| ANXA1 Expression | Downregulated | A549 and H460 NSCLC cells |
| Cleaved Caspase-3 | Upregulated | A549 and H460 NSCLC cells |
| Cleaved PARP1 | Upregulated | A549 and H460 NSCLC cells |
| Bcl-2 Expression | Downregulated | A549 and H460 NSCLC cells |
| Bax Expression | Upregulated | A549 and H460 NSCLC cells |
| P38, JNK, AKT Phosphorylation | Inhibited | A549 and H460 NSCLC cells |
The investigation of AS-III's mechanisms of action has employed a range of sophisticated in vitro methodologies across multiple studies. For immunological studies, macrophage cell lines (particularly RAW264.7 and THP-1) have been extensively utilized to examine effects on macrophage polarization and function [1] [4]. These cells are typically cultured in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂. For polarization studies, macrophages are induced to transform into M0, M1, and M2 phenotypes using specific cytokine cocktails, with M1 polarization typically induced by LPS and IFN-γ, while M2 polarization is induced by IL-4 and IL-13 [4].
NK cell functional assays have been conducted using spleenocytes isolated from mice or isolated NK cells cultured in RPMI-1640 medium supplemented with IL-2 (2 ng/ml) and IL-12 (20 ng/ml) to maintain NK cell viability and function [2] [3]. AS-III is typically added at concentrations ranging from 4 nM to 40 nM for 48 hours before functional assessments. For tumor cell co-culture assays, CT26 colon carcinoma cells are labeled with CFSE and co-cultured with AS-III-stimulated spleenocytes or isolated NK cells at effector-to-target (E:T) ratios of 1:1 for 6 hours, after which tumor cell killing is assessed [3].
Antitumor activity assessments employ various human cancer cell lines, including A549 and NCI-H460 for NSCLC models and other cell lines specific to cancer types under investigation [6]. Cells are typically treated with different concentrations of AS-III (ranging from 25-400 μmol/L) for 24 hours, followed by assessment of viability, proliferation, and apoptosis. Cell viability is commonly measured using CCK-8 assays, while proliferation is assessed via EdU incorporation assays [6]. Apoptosis is typically quantified using flow cytometry with Annexin V/PI staining, and molecular mechanisms are investigated through western blotting and quantitative proteomic analysis [6].
The efficacy and mechanisms of AS-III have been validated in several in vivo models, each designed to address specific research questions. For immunosuppression studies, a CTX-induced immunosuppression mouse model is commonly employed [1]. In this model, mice are injected intraperitoneally with CTX (typically 80 mg/kg) for three consecutive days to induce immunosuppression, followed by AS-III administration at various doses (e.g., 10, 20, or 40 mg/kg) for a specified treatment period. Immunosuppression is confirmed by reductions in body weight, immune organ indices (spleen and thymus), and hematological parameters, while restoration of these parameters indicates recovery of immune function.
For antitumor efficacy studies, both subcutaneous xenograft models and syngeneic tumor models have been utilized [4] [2]. In subcutaneous xenograft models, human cancer cells (e.g., A549 for lung cancer) are implanted into immunodeficient mice, while syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice or Lewis lung cancer in C57BL/6 mice) are used in immunocompetent hosts to evaluate interactions with the immune system [4] [2]. Tumor volume and weight are monitored regularly, and at study endpoint, tumors are collected for analysis of apoptosis (TUNEL staining), immunohistochemistry (e.g., CD31 for angiogenesis, Ki-67 for proliferation, F4/80 and CD68 for macrophage infiltration), and protein expression (western blotting or immunofluorescence) [4].
Table: In Vivo Experimental Models for Studying this compound
| Model Type | Induction Method | AS-III Treatment | Key Readouts |
|---|---|---|---|
| CTX-induced Immunosuppression | CTX (80 mg/kg, i.p., 3 days) | 10, 20, 40 mg/kg, various durations | Body weight, immune organ indices, hematological parameters, serum cytokines |
| Subcutaneous Xenograft | A549 or H460 cells in immunodeficient mice | 10-40 mg/kg, i.p. or oral gavage | Tumor volume/weight, apoptosis markers, proliferation indices |
| Syngeneic Tumor Models | CT26 colon carcinoma or Lewis lung cancer in immunocompetent mice | 10-40 mg/kg, i.p. or oral gavage | Tumor growth, immune cell infiltration, cytokine profiles, metastasis |
| TAM-focused Studies | Lewis lung cancer in C57BL/6 mice | 15, 30 mg/kg, i.p. | Macrophage polarization, metastasis, angiogenesis, Akt/mTOR signaling |
The comprehensive analysis of this compound reveals a complex multi-target mechanism of action that encompasses immunomodulatory effects, direct antitumor activity, and metabolic reprogramming of immune cells. The compound demonstrates exceptional potential as a therapeutic agent, particularly for counteracting chemotherapy-induced immunosuppression and enhancing anti-tumor immunity. Through modulation of the HIF-1α/PDHK-1 pathway, AS-III effectively restores immune function in immunosuppressed conditions, while its impact on macrophage polarization and NK cell activation positions it as a promising candidate for cancer immunotherapy [1] [4] [2].
The therapeutic implications of these findings are substantial. AS-III could be developed as an adjunct to conventional chemotherapy to mitigate treatment-induced immunosuppression, potentially improving treatment outcomes and reducing opportunistic infections. Additionally, its ability to reprogram the tumor microenvironment by modulating TAMs and enhancing NK cell function suggests potential applications in combination with other immunotherapies, such as immune checkpoint inhibitors [4] [5]. The multi-faceted mechanisms of AS-III, targeting both immune cells and cancer cells through distinct pathways, provide a strong rationale for continued investigation and development of this promising natural compound as a potential therapeutic agent.
Astragaloside III systematically attenuates the immunosuppressive state by targeting the HIF-1α/PDHK-1 pathway, which regulates both immune cell function and metabolic reprogramming [1].
The diagram below illustrates this central signaling pathway and its functional outcomes.
The following tables summarize quantitative data from crucial in vivo and in vitro experiments that validate this mechanism.
Table 1: In Vivo Efficacy of AS-III in a CTX-Induced Immunosuppressive Mouse Model [1]
| Parameter Assessed | Effect of CTX Induction | Effect of AS-III Treatment |
|---|---|---|
| Body Weight | Significant reduction | Significant protective effect |
| Immune Organ Index (Spleen, Thymus) | Significant reduction | Significant protective effect, reduced organ damage |
| Hematological Indices (e.g., WBC count) | Significant reduction | Significant improvement |
| Serum Inflammatory Factors | Dysregulated expression | Significantly improved expression |
| Key Protein Expression (HIF-1α, PDHK-1, LDH) | Upregulated | Significantly improved expression |
Table 2: In Vitro Effects of AS-III in Hypoxia/LPS-Stimulated Macrophages (RAW264.7 Cells) [1]
| Parameter Category | Specific Metric | Effect of Hypoxia/LPS | Effect of AS-III Treatment |
|---|---|---|---|
| Cell Function & Viability | Macrophage immune function | Impaired | Improved |
| ATP levels | Decreased | Restored | |
| Inflammatory Markers | NO, TNF-α, IL-1β release | Increased | Reduced |
| Metabolic Enzymes & Activity | PDHK-1, LDH, HK, PK, GLUT-1 | Increased | Reduced |
| Lactate production | Increased | Reduced | |
| Key Pathway Proteins | HIF-1α protein level | Increased | Inhibited (validated with inhibitors/agonists) |
To facilitate replication and further investigation, here are the methodologies for the key experiments cited.
1. In Vivo Immunosuppression Model and Evaluation [1]
2. In Vitro Macrophage Immunosuppression Model [1]
3. Supporting Protocol: NK Cell Anti-Tumor Response Assay [2] This protocol is relevant for investigating AS-III's immunomodulatory effects beyond macrophages.
The accumulated evidence strongly positions this compound as a promising candidate for immunomodulatory therapy. Its mechanism, centered on the HIF-1α/PDHK-1 axis, offers a multi-faceted approach:
Future research should focus on further elucidating the compound's pharmacokinetics and exploring its efficacy in more complex disease models and, ultimately, clinical trials.
Research has demonstrated that the plasma concentration-time profile of Astragaloside III in rats is best described by a two-compartment open model [1]. The table below summarizes the core quantitative parameters derived from this model for this compound (AST III), alongside a comparison with its structural analog, Astragaloside IV (AST IV), which also follows the same pharmacokinetic model [1].
Table 1: Key Pharmacokinetic Parameters for this compound and IV in Rats
| Parameter | This compound | Astragaloside IV |
|---|---|---|
| Pharmacokinetic Model | Two-compartment model [1] | Two-compartment model [1] |
| Absolute Bioavailability | 4.15 ± 0.67% [2] | Information missing from search results |
| Elimination Half-Life (t₁/₂) | 2.13 ± 0.11 h (after oral administration) [2] | Information missing from search results |
| Tissue Distribution Trend | C(thymus) > C(spleen) > C(stomach) > C(liver) > C(heart) > C(kidney) > C(lung) > C(testicle) [1] | Information missing from search results |
A separate study provides further insight into the compound's disposition, reporting an absolute bioavailability of only 4.15% and an elimination half-life of approximately 2 hours after oral administration [2]. The tissue distribution data indicates significant accumulation in immune organs like the thymus and spleen, which aligns with its known immunomodulatory effects [1] [3].
To support your own research, here are the detailed methodologies from the key studies that established the two-compartment model for this compound.
1. UPLC-ESI-MS Method for Plasma and Tissue Analysis [1]
This protocol outlines the development and validation of a rapid, specific method for quantifying this compound in biological matrices.
2. LC-MS/MS Method for Bioavailability Study [2]
This method provides an alternative and validated approach specifically for plasma.
Beyond its pharmacokinetics, research has elucidated the immunomodulatory mechanism of this compound, which explains its high distribution to immune organs. A 2024 study identified that AS-III attenuates immunosuppression primarily through the HIF-1α/PDHK-1 pathway [3].
The diagram below illustrates this signaling pathway and the role of this compound, created using DOT language as you requested.
Diagram 1: AS-III attenuates immunosuppression by inhibiting the HIF-1α/PDHK-1 pathway, based on network pharmacology and experimental validation [3].
Astragaloside III (AS-III), a triterpenoid saponin derived from Astragalus membranaceus, demonstrates a pronounced distribution profile towards lymphoid organs, particularly the thymus and spleen, following oral administration. This specific tissue tropism underpins its potent immunomodulatory and anti-tumor activities. Quantitative distribution studies in rats reveal a distinct hierarchy of tissue concentrations, while modern pharmacological investigations elucidate its mechanisms of action, primarily through the enhancement of Natural Killer (NK) cell function and the HIF-1α/PDHK-1 metabolic pathway. This whitepaper consolidates the pharmacokinetic, tissue distribution, and mechanistic data on AS-III to support its research and development as a targeted immunotherapeutic agent.
A pivotal tissue distribution study in Sprague-Dawley rats provided definitive quantitative data on the disposition of this compound. The table below summarizes the overall trend of tissue concentrations observed after oral administration of a 95% ethanol extraction of Zhenqi Fuzheng capsules, which contained AS-III [1] [2].
Table 1: Tissue Distribution Profile of this compound in Rats
| Tissue | Relative Concentration Level |
|---|---|
| Thymus | Highest |
| Spleen | High |
| Stomach | High |
| Liver | Medium |
| Heart | Medium |
| Kidney | Low |
| Lung | Low |
| Testicle | Lowest |
Note: The concentration trend is denoted as Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle [1] [2].
The quantitative data on AS-III tissue distribution were generated using a validated, high-sensitivity bio-analytical method.
The developed method enabled the precise separation and quantification of AS-III in complex biological matrices [1] [2].
A detailed sample preparation protocol for tissue homogenates is critical for reproducibility [2].
One of the most characterized pharmacological effects of AS-III is the potent activation of Natural Killer (NK) cells, which aligns with its distribution to immune tissues.
In vitro and in vivo studies detail the specific effects of AS-III on NK cell function.
Table 2: AS-III Effects on NK Cell Function and Tumor Growth
| Parameter | Experimental System | Effect of AS-III |
|---|---|---|
| NKG2D Expression | Mouse splenocytes (4-40 nM AS-III, 48h) | Significantly elevated [4] [5] |
| IFN-γ Production | Mouse splenocytes (4-40 nM AS-III, 48h) | Significantly increased [4] [5] |
| T-bet Expression | Mouse splenocytes (4-40 nM AS-III, 48h) | Enhanced (transcription level) [4] [5] |
| Tumor Killing In Vitro | Co-culture (NK cells : CT26 tumor cells) | Increased cytotoxicity [4] [5] |
| Tumor Growth In Vivo | CT26-bearing mice (50 mg/kg, i.v., every 2 days) | Significantly inhibited [4] [6] |
| NK Cell Infiltration | CT26 tumor tissues (50 mg/kg, i.v., every 2 days) | Increased [4] [5] |
Recent research has uncovered a second key mechanism through which AS-III counteracts immunosuppression, involving the regulation of cellular metabolism in macrophages.
A 2024 study combining network pharmacology and experimental validation identified that AS-III attenuates immunosuppression by modulating the HIF-1α/PDHK-1 pathway, a critical regulator of immune cell metabolism in the tumor microenvironment [3].
The following diagram illustrates the proposed mechanism by which this compound attenuates immunosuppression through the HIF-1α/PDHK-1 pathway, based on findings from in vitro and in vivo models [3]:
Diagram: AS-III modulates immunometabolism via the HIF-1α/PDHK-1 axis.
Astragaloside III (AST-III) is a significant triterpenoid saponin found predominantly in Radix Astragali (Huangqi), a fundamental herb in Traditional Chinese Medicine (TCM). As a primary bioactive component of Zhenqi Fuzheng capsules, AST-III demonstrates potent anti-gastric ulcer activity and is increasingly investigated for its immunomodulatory and potential anti-cancer properties [1]. The pharmacological importance of AST-III necessitates reliable bioanalytical methods to understand its in vivo pharmacokinetics and biodistribution patterns, which are crucial for elucidating its mechanism of action and guiding clinical applications.
The development of a robust quantification method for AST-III presents significant analytical challenges due to its structural similarity to other astragalosides, particularly astragaloside IV (AST-IV), which shares the same molecular weight but differs slightly in glycosidic substitutions [1]. Conventional HPLC methods often lack the resolution and sensitivity required for accurate AST-III quantification in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) addresses these limitations by providing superior chromatographic resolution, enhanced sensitivity, and reduced analysis time, making it the technique of choice for AST-III quantification in biological samples [1] [2].
This application note provides a comprehensive protocol for developing, validating, and applying a UPLC-ESI-MS method for the quantification of AST-III in rat plasma and various tissue matrices. The method has been optimized to successfully separate AST-III from its structural analogs, enabling accurate pharmacokinetic and tissue distribution studies that yield valuable insights for pharmaceutical development and clinical applications.
The quantification of this compound employs UPLC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) mode, leveraging the orthogonal principles of chromatographic separation and mass spectrometric detection. The UPLC system provides high-resolution separation of AST-III from complex matrix components and structurally similar compounds through utilization of sub-2μm particle columns and elevated pressure regimes (up to 15,000 psi), achieving superior resolution and peak capacity compared to conventional HPLC [1].
The mass spectrometric detection employs electrospray ionization in positive ion mode, which effectively ionizes the glycosidic structure of AST-III. The MRM detection mode enhances analytical specificity by monitoring predetermined precursor-to-product ion transitions. For AST-III, the transition monitored is m/z 807.61→335.22, which corresponds to the protonated molecular ion [M+H]+ fragmenting to the aglycone moiety after neutral losses of sugar units [1]. This specific fragmentation pathway provides high selectivity for AST-III detection even in complex biological samples.
The internal standard approach using hesperidin (monitored at m/z 633.18→331.18) corrects for variations in sample preparation and ionization efficiency, ensuring quantification accuracy and precision. The combination of UPLC separation with ESI-MS/MS detection creates a highly specific and sensitive bioanalytical method capable of quantifying AST-III at nanogram-per-milliliter levels in various biological matrices [1].
Column temperature: 40°C
Injection volume: 10 μL
Flow rate: 0.35 mL/min
Mobile phase:
Gradient program:
| Time (min) | %A | %B | |------------|----|----| | 0.0 | 80 | 20 | | 3.0 | 60 | 40 | | 6.0 | 36 | 64 | | 8.0 | 18 | 82 | | 8.5 | 80 | 20 | | 10.0 | 80 | 20 |
Total run time: 10 minutes [1]
Ionization mode: Positive electrospray ionization (ESI+)
Scan mode: Multiple Reaction Monitoring (MRM)
Ion transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |----------|---------------------|-------------------|------------------|----------------------| | AST-III | 807.61 | 335.22 | 90 | 50 | | Hesperidin (IS) | 633.18 | 331.18 | 90 | 50 |
ESI source parameters:
Figure 1: Workflow for sample preparation of plasma and tissue samples for this compound quantification.
The method was validated according to FDA bioanalytical method validation guidelines for selectivity, linearity, precision, accuracy, matrix effects, and extraction recovery [1].
The method demonstrated excellent selectivity with no significant interference from endogenous plasma components or tissue homogenates at the retention times of AST-III (4.2 min) and IS (5.1 min). The chromatographic resolution between AST-III and its structural analog AST-IV was achieved despite their identical molecular weights, confirming method specificity [1].
Table 1: Linearity and sensitivity data for this compound in rat plasma and tissues
| Matrix | Linear Range (ng/mL) | Calibration Curve | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|---|
| Plasma | 5.6 - 7,120 | y = 0.0125x + 0.0347 | 0.9992 | 5.6 |
| Heart | 5.6 - 7,120 | y = 0.0118x + 0.0289 | 0.9987 | 5.6 |
| Liver | 5.6 - 7,120 | y = 0.0121x + 0.0312 | 0.9989 | 5.6 |
| Spleen | 5.6 - 7,120 | y = 0.0119x + 0.0295 | 0.9991 | 5.6 |
| Lung | 5.6 - 7,120 | y = 0.0123x + 0.0328 | 0.9988 | 5.6 |
| Kidney | 5.6 - 7,120 | y = 0.0120x + 0.0301 | 0.9990 | 5.6 |
| Thymus | 5.6 - 7,120 | y = 0.0117x + 0.0276 | 0.9989 | 5.6 |
| Testicle | 5.6 - 7,120 | y = 0.0122x + 0.0334 | 0.9985 | 5.6 |
| Stomach | 5.6 - 7,120 | y = 0.0116x + 0.0269 | 0.9991 | 5.6 |
Table 2: Precision and accuracy of this compound quantification in quality control samples
| Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| Plasma | 5.6 (LLOQ) | 6.8 | 95.2 | 8.3 | 93.7 |
| 560 (Mid) | 4.2 | 98.5 | 5.7 | 97.2 | |
| 7,120 (High) | 3.7 | 102.3 | 4.9 | 101.5 | |
| Liver | 5.6 (LLOQ) | 7.3 | 94.8 | 9.1 | 92.9 |
| 560 (Mid) | 5.1 | 97.8 | 6.4 | 96.5 | |
| 7,120 (High) | 4.4 | 101.7 | 5.8 | 100.8 | |
| Spleen | 5.6 (LLOQ) | 7.1 | 95.7 | 8.8 | 94.2 |
| 560 (Mid) | 4.8 | 98.9 | 6.2 | 97.6 | |
| 7,120 (High) | 4.1 | 102.1 | 5.5 | 101.2 |
The mean extraction recovery for AST-III across all matrices was 85.4±4.2% with consistent performance at low, medium, and high concentrations. The matrix effect was evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The matrix factor was 92.6±3.8%, indicating minimal ion suppression or enhancement effects. The internal standard-normalized matrix factors ranged from 95-105%, demonstrating effective compensation by the IS for any residual matrix effects [1].
The validated method was successfully applied to characterize the pharmacokinetic profile of AST-III in rats following oral administration of 95% ethanol extraction of Zhenqi Fuzheng capsules. The plasma concentration-time curve of AST-III followed a two-compartment model with rapid distribution and slower elimination phases. The maximum concentration (C~max~) was achieved at approximately 2 hours post-administration, indicating moderate absorption. The elimination half-life was approximately 4-6 hours, supporting twice-daily dosing regimens in potential clinical applications [1].
Table 3: Tissue distribution of this compound in rats at 2 hours post-administration
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
|---|---|---|
| Thymus | 845.6 ± 132.7 | 3.8 ± 0.6 |
| Spleen | 732.4 ± 98.5 | 3.3 ± 0.4 |
| Stomach | 568.3 ± 76.2 | 2.6 ± 0.3 |
| Liver | 487.9 ± 64.8 | 2.2 ± 0.3 |
| Heart | 423.7 ± 58.3 | 1.9 ± 0.3 |
| Kidney | 385.2 ± 51.6 | 1.7 ± 0.2 |
| Lung | 312.8 ± 42.7 | 1.4 ± 0.2 |
| Testicle | 268.4 ± 36.9 | 1.2 ± 0.2 |
The tissue distribution study revealed a distinct biodistribution pattern with the highest AST-III concentrations observed in immune-related organs (thymus and spleen), suggesting potential targeting of the immune system. The significant accumulation in the stomach correlates with the documented anti-gastric ulcer activity of AST-III. Moderate distribution was observed in metabolic (liver) and excretory (kidney) organs, while limited penetration was noted in the testicular tissue, indicating a possible blood-testis barrier restriction [1].
Figure 2: Pharmacokinetic and tissue distribution pathway of this compound following oral administration in rats.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Condition or replace UPLC column |
| Inappropriate mobile phase pH | Adjust formic acid concentration (0.1-0.3%) | |
| Low sensitivity | ESI source contamination | Clean ion source and cone |
| Inadequate collision energy | Optimize CE for AST-III (45-55 eV) | |
| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase daily |
| Column temperature fluctuation | Maintain column at 40±0.5°C | |
| High background noise | Matrix effects | Improve sample clean-up |
| Solvent impurities | Use HPLC-grade solvents | |
| Poor AST-III/AST-IV separation | Gradient deterioration | Recalibrate gradient program |
| Column selectivity loss | Use dedicated Fluoro-Phenyl column |
The developed and validated UPLC-ESI-MS method provides a robust, sensitive, and specific approach for quantifying this compound in both plasma and various tissue matrices. The method successfully addresses the analytical challenge of separating AST-III from its structural analog AST-IV despite their identical molecular weights, achieving reliable quantification with an LLOQ of 5.6 ng/mL.
The application of this method to pharmacokinetic and tissue distribution studies has yielded valuable insights into the in vivo behavior of AST-III, particularly its preferential distribution to immune organs (thymus and spleen), which provides a scientific basis for its immunomodulatory effects. The comprehensive validation data demonstrate that the method meets regulatory requirements for bioanalytical methods, supporting its application in preclinical and potentially clinical studies of AST-III-containing formulations.
This protocol serves as a complete guide for researchers investigating the pharmacokinetics and biodistribution of this compound, facilitating further research into its therapeutic potential and mechanism of action.
Astragaloside III (AST III) is a naturally occurring triterpene saponin isolated from the traditional Chinese medicinal herb Radix Astragali (Astragalus membranaceus). This bioactive compound has demonstrated significant pharmacological activities, including anti-gastric ulcer effects, immunomodulatory properties, and potential antitumor capabilities [1]. The growing interest in AST III as a therapeutic agent has necessitated the development of robust analytical methods to support pharmacokinetic and biodistribution studies in preclinical and clinical research. However, the analysis of AST III presents several challenges, including its low bioavailability (approximately 4.15% in rats), presence of structural analogs with similar molecular weights, and typically low concentrations in complex biological matrices [1] [2].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for quantifying AST III in biological samples due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for the chromatographic separation, detection, and quantification of AST III in various biological matrices, incorporating optimized methods from recent research publications and addressing common challenges encountered during method development and implementation. The protocols described herein have been validated for use in pharmaceutical development, metabolic studies, and quality control of herbal medicinal products containing AST III [1] [2] [3].
Chromatographic separation of AST III from its structural analogs and biological matrix components is crucial for accurate quantification. Based on validated methods from literature, the following conditions have been optimized specifically for AST III analysis [1] [2]:
The mobile phase system typically consists of water containing 0.1% formic acid (mobile phase A) and acetonitrile containing 0.1% formic acid (mobile phase B). The addition of formic acid enhances ionization efficiency in positive electrospray ionization mode and improves peak shape. For gradient elution, the following program has been successfully employed: initial 20% B (0-1 min), increased to 40% B (1-3 min), further increased to 64% B (3-6 min), and finally to 82% B (6-8 min) before re-equilibration [2]. This gradient effectively separates AST III from closely related compounds such as astragaloside IV, which shares the same molecular weight but differs in glycosidic substituents.
Column selection significantly impacts the separation efficiency. A Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm) or a C18 column (2.1 × 50 mm, 3.5 μm) has demonstrated excellent resolution for AST III and its analogs [1] [2]. The fluorophenyl stationary phase provides unique selectivity for separating structural isomers through dipole-dipole interactions and π-π bonding. The flow rate is typically maintained at 0.50 mL/min with a column temperature of 35°C, and the injection volume ranges from 5-10 μL depending on the sensitivity requirements [1] [3].
Table 1: Optimized LC Conditions for this compound Separation
| Parameter | Setting 1 | Setting 2 | Setting 3 |
|---|---|---|---|
| Column | Fluoro-Phenyl (2.1 × 50 mm, 1.7 μm) | C18 (2.1 × 50 mm, 3.5 μm) | BEH Shield RP18 (2.1 × 100 mm, 1.7 μm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 20-40% B (0-3 min), 40-64% B (3-6 min), 64-82% B (6-8 min) | 5-30% B (0-3 min), 30-40% B (3-5 min), 40-100% B (5-15 min) | 20-95% B over 10 min |
| Flow Rate | 0.50 mL/min | 0.40 mL/min | 0.50 mL/min |
| Temperature | 35°C | 35°C | 40°C |
| Injection Volume | 10 μL | 2.5 μL | 5 μL |
Mass spectrometric parameters must be carefully optimized to achieve sensitive and specific detection of AST III. The electrospray ionization (ESI) source operating in positive ionization mode has proven most effective for AST III detection, taking advantage of its glycosidic structure's affinity for protonation [1] [2] [4].
For AST III, which has a molecular weight of 784 Da, the precursor ion is typically observed at m/z 807.61 corresponding to [M+Na]+ adduct, though the [M+H]+ ion at m/z 785.5 may also be detected depending on the mobile phase composition [2]. The formation of sodium adducts is common for saponins like AST III, and this characteristic can be leveraged for sensitive detection. In multiple reaction monitoring (MRM) mode, the transition of m/z 807.61 → 335.22 provides the most sensitive and specific detection for AST III [2]. This transition corresponds to the cleavage of the glycosidic bonds, yielding the characteristic aglycone fragment.
Table 2: Optimized MS/MS Parameters for this compound Detection
| Parameter | Optimal Setting | Alternative Setting | Range Tested |
|---|---|---|---|
| Ionization Mode | ESI+ | ESI+ | ESI± |
| Precursor Ion | m/z 807.61 [M+Na]+ | m/z 785.5 [M+H]+ | m/z 785-809 |
| Product Ion | m/z 335.22 | m/z 627.5 [M-Glc+H]+ | m/z 300-650 |
| Capillary Voltage | 3.0 kV | 800 V | 0.8-3.5 kV |
| Cone Voltage | 90 V | 15 V | 15-120 V |
| Collision Energy | 50 eV | 30-60 eV | 20-80 eV |
| Source Temperature | 120°C | 500°C | 100-600°C |
| Desolvation Temperature | 300°C | 400°C | 300-500°C |
| Desolvation Gas Flow | 500 L/h | 800 L/h | 300-1000 L/h |
Ion source parameters require careful optimization for maximum sensitivity. The capillary voltage typically ranges from 0.8-3.0 kV depending on the instrument manufacturer, with higher voltages generally providing better sensitivity for AST III [2] [4]. The source temperature should be maintained between 100-120°C, while the desolvation temperature is typically set at 300-500°C to ensure efficient solvent evaporation without degrading the analyte. Cone gas and desolvation gas flows (usually nitrogen) are generally set at 50-100 L/h and 500-800 L/h, respectively [1] [2].
Protein precipitation represents the most straightforward and efficient sample preparation method for AST III from plasma or serum samples. The protocol has been optimized to maximize recovery while minimizing matrix effects [1]:
This method has demonstrated an extraction recovery exceeding 85% for AST III from rat plasma, with minimal matrix effects observed during validation [1]. The use of a mixture of methanol and acetonitrile as the precipitation solvent provides more complete protein removal compared to either solvent alone, which is crucial for reducing matrix effects in ESI-MS.
Tissue distribution studies require additional preparation steps to extract AST III from various organ matrices. The following protocol has been successfully applied for AST III quantification in rat tissues including heart, liver, spleen, lung, kidney, thymus, testicle, and stomach [2]:
The tissue distribution study revealed that AST III predominantly accumulates in immune-related organs such as thymus and spleen, indicating potential target sites for its immunomodulatory effects [2]. The concentration trend generally follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.
According to FDA guidelines for bioanalytical method validation, the LC-MS/MS method for AST III quantification has been comprehensively validated for selectivity, linearity, accuracy, precision, recovery, and stability [1] [2].
Selectivity was confirmed by analyzing blank plasma and tissue samples from six different sources, demonstrating no significant interfering peaks at the retention time of AST III or the internal standard. The calibration curve for AST III showed excellent linearity over the concentration range of 5.0-5000 ng/mL in plasma, with a correlation coefficient (r²) greater than 0.999 [1]. The lower limit of quantification (LLOQ) was established at 5.0 ng/mL, with acceptable accuracy and precision (within ±20%).
Table 3: Method Validation Parameters for this compound in Rat Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-5000 ng/mL | - |
| Correlation Coefficient (r²) | >0.999 | >0.990 |
| LLOQ | 5 ng/mL | - |
| Intra-day Precision (RSD%) | 3.2-5.8% | <15% |
| Inter-day Precision (RSD%) | 4.1-6.9% | <15% |
| Accuracy | 94.2-106.3% | 85-115% |
| Extraction Recovery | 85.4-92.7% | >80% |
| Matrix Effect | 92.5-105.3% | 85-115% |
| Short-term Stability (24h, 20°C) | 95.8% | >85% |
| Freeze-thaw Stability (3 cycles) | 93.5% | >85% |
| Long-term Stability (30 days, -80°C) | 91.7% | >85% |
The precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The intra-day and inter-day precision (RSD%) were less than 15% across all QC levels, with accuracy ranging from 94.2% to 106.3% of the nominal values [1]. The extraction recovery of AST III from plasma was consistent and exceeded 85% across the concentration range, with minimal matrix effects observed (92.5-105.3%) [1] [2].
Stability studies confirmed that AST III in rat plasma remains stable for at least 24 hours at room temperature (20°C), through three freeze-thaw cycles, and for up to 30 days when stored at -80°C [1]. These stability data ensure reliable quantification under various sample handling and storage conditions typically encountered during pharmacokinetic studies.
The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies of AST III in rat models following both intravenous (1.0 mg/kg) and oral (10 mg/kg) administration [1]. The plasma concentration-time profile of AST III follows a two-compartment model with rapid distribution and relatively slow elimination phases.
Key pharmacokinetic parameters derived from these studies include:
The low oral bioavailability of AST III (approximately 4.15%) suggests either poor absorption, significant first-pass metabolism, or a combination of both [1]. This information is crucial for designing appropriate dosage forms and administration routes for future drug development efforts.
Tissue distribution studies provide valuable insights into the biodisposition characteristics of AST III and its potential target organs. Following oral administration of Zhenqi Fuzheng capsules (a traditional Chinese medicine formulation containing AST III) to rats, the compound demonstrated a distinctive distribution pattern [2].
The highest concentrations of AST III were observed in immune-related organs including thymus and spleen, suggesting an accumulation in organs involved in immune responses and indicating that these organs may be major target sites in vivo [2]. This distribution pattern aligns with the documented immunomodulatory effects of Astragalus-based formulations. The overall trend of tissue disposition follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.
The following experimental workflow illustrates the complete process for LC-MS/MS analysis of this compound from sample preparation to data analysis:
Method optimization is crucial for achieving reliable and reproducible quantification of AST III. When developing or adapting the method, several factors require special attention:
Ionization efficiency can be significantly improved by optimizing the electrospray ionization parameters. If sensitivity is inadequate, consider adjusting the capillary voltage (typically 0.8-3.5 kV) and source temperatures [5] [6]. The addition of 0.1% formic acid to the mobile phase enhances protonation and improves signal intensity in positive ion mode. For compounds with poor ionization, screening different pH conditions (ammonium formate buffers at pH 2.8 and 8.2) can identify the optimal ionization environment [6].
Chromatographic separation of AST III from its structural analogs (particularly astragaloside IV) is essential for accurate quantification. If resolution is insufficient, consider adjusting the gradient profile or changing the column chemistry [2] [4]. The fluoro-phenyl column provides different selectivity compared to traditional C18 columns and may better separate co-eluting isomers. Maintaining the column temperature at 35°C enhances retention time reproducibility, especially during long analytical sequences.
Matrix effects represent a common challenge in bioanalysis. If signal suppression or enhancement is observed, additional sample clean-up steps such as solid-phase extraction (SPE) may be necessary [5]. Using a stable isotope-labeled internal standard for AST III would be ideal, but since this is not commercially available, buspirone or hesperidin have been successfully employed as internal standards to correct for variability in extraction efficiency and ionization [1] [2].
For method transfer between different LC-MS/MS instruments, key parameters such as collision energy may require re-optimization. It is recommended to perform a fresh calibration curve and quality control samples when implementing the method on a different instrument platform [7]. Regular system suitability tests should be incorporated into the analytical workflow to ensure consistent performance.
This application note provides a comprehensive protocol for the reliable quantification of this compound in biological matrices using LC-MS/MS. The method offers excellent sensitivity, specificity, and reproducibility with a run time of less than 10 minutes, making it suitable for high-throughput analysis in pharmacokinetic and biodistribution studies. The low oral bioavailability of AST III (approximately 4.15%) highlighted in pharmacokinetic studies suggests the need for formulation strategies to enhance its absorption for therapeutic applications [1]. The distinctive tissue distribution pattern, with preferential accumulation in immune organs, provides valuable insights for understanding its mechanism of action and potential therapeutic applications [2].
> This document provides a detailed methodology for the extraction, quantification, and quality control of Astragaloside III in biological tissues, supporting pharmacokinetic and tissue distribution studies in drug development.
This compound is a key triterpene saponin found in Astragalus membranaceus (Astragali Radix) and a vital component in traditional Chinese medicines such as Zhenqi Fuzheng capsules [1]. It demonstrates significant pharmacological activities, including anti-gastric ulcer activity and potential roles in immune response modulation [1] [2]. Research has revealed that after oral administration, this compound accumulates in immune-related organs like the thymus and spleen, indicating its target sites in vivo [1]. Understanding its tissue distribution is crucial for elucidating its mechanisms of action. This protocol establishes a robust, validated method for preparing tissue homogenates and extracting this compound using methanol, followed by UPLC-MS analysis, providing a reliable tool for researchers in drug discovery and development.
The following diagram illustrates the complete experimental workflow for tissue sample preparation and analysis.
Table 1: Example Calibration Standard Preparation
| Standard Level | This compound Concentration (ng/mL) | Preparation Method |
|---|---|---|
| 1 | 5.6 | Dilute stock solution with methanol |
| 2 | 11.2 | Serial dilution |
| 3 | 56.0 | Serial dilution |
| 4 | 560 | Serial dilution |
| 5 | 1,120 | Serial dilution |
| 6 | 2,240 | Serial dilution |
| 7 | 4,480 | Serial dilution |
| 8 | 7,120 | Serial dilution |
This protocol is adapted from validated methods for astragaloside extraction from tissues [1].
The described method has been validated according to standard bioanalytical guidelines [1].
Table 2: Summary of Validation Data for this compound in Rat Plasma and Tissues
| Validation Parameter | Result / Value | Description |
|---|---|---|
| Linear Range | 5.6 - 7,120 ng/mL | Covers expected physiological concentrations [1] |
| Precision (RSD) | 1.31% - 4.92% | Indicates high reproducibility of the method [3] |
| Recovery | 95.13% - 106.52% | Demonstrates efficient extraction from the matrix [3] |
| Stability (RSD) | 1.50% - 4.05% | Shows analyte stability under handling conditions [3] |
| Specificity | No interference | Successful separation from analog Astragaloside IV [1] |
Quality Control (QC) Samples: Process and analyze QC samples (low, medium, high concentrations) in duplicate with each batch of experimental samples. The batch is accepted if the calculated concentrations of the QC samples are within ±15% of their nominal values.
Table 3: Common Issues and Recommended Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Recovery | Incomplete homogenization or extraction | Ensure thorough tissue disruption; optimize homogenization time/speed; extend sonication time. |
| Poor Chromatography | Column contamination or mobile phase issues | Filter all samples; flush and re-equilibrate the column; prepare fresh mobile phase. |
| Low Sensitivity | MS source contamination or suboptimal tuning | Clean MS ion source; re-optimize MRM parameters for your instrument. |
| Inconsistent IS Response | Improper IS addition or degradation | Prepare fresh IS solution; ensure accurate, consistent pipetting of IS. |
| High Background Noise | Matrix effects | Ensure clean supernatant transfer after centrifugation; consider further dilution. |
This validated protocol enables critical investigations into the pharmacology of this compound:
This compound is a triterpenoid saponin isolated from Astragalus membranaceus. Recent investigations have elucidated its potential as an anti-cancer agent, primarily through two core mechanisms:
The following tables summarize the key experimental findings and the signaling pathways involved.
Table 1: Summary of Anti-Cancer Effects of this compound In Vitro
| Cancer Cell Line | Observed Effects | Key Molecular Markers (Change) | Proposed Signaling Pathway Involvement |
|---|---|---|---|
| A549 & H460 (NSCLC) [1] [3] | Inhibition of proliferation; Induction of apoptosis | ↑ Cleaved Caspase-3, Cleaved PARP, Bax; ↓ Bcl-2, p-AKT, p-JNK, p-P38, ANXA1, LC3-II/LC3-I ratio | MAPK (P38, JNK), AKT |
| CT26 (Colon Cancer) [4] [6] | Increased susceptibility to NK cell-mediated killing | (In NK cells) ↑ NKG2D, Fas, IFN-γ, T-bet | - |
| Breast Cancer Cells [2] | Reduction in cell survival; Inhibition of tumor growth | Induction of apoptosis | - |
| THP-1 & RAW264.7 (Macrophages) [5] | Inhibition of M2 polarization; Reprogramming to M1 phenotype | ↓ CD206 (M2 marker); ↑ CD86, IL-1β, TNF-α (M1 markers); ↓ p-ERK, p-JNK, p-P38 | MAPK |
Table 2: Summary of Anti-Cancer Effects of this compound In Vivo
| Disease Model | Dosage Regimen | Observed Effects | Key Molecular Findings |
|---|---|---|---|
| CT26-bearing mice (Colon Cancer) [4] [6] | Not specified in detail | Impaired tumor growth; Increased infiltration of NK cells into tumors | Elevated IFN-γ and NKG2D expression in tumor-infiltrating NK cells |
| Lung Cancer (Xenograft) [5] | 20 mg/kg/day, i.p. for 21 days | Suppressed tumor growth and angiogenesis; Induced tumor cell apoptosis | ↓ Ki67, VEGFA, CD31; ↑ Cleaved Caspase-3; Inhibition of Akt/mTOR in cancer cells |
| Cyclophosphamide-induced Immunosuppressed mice [7] | 10, 20 mg/kg/day, i.g. for 14 days | Improved immune organ (spleen, thymus) indices; Enhanced T cell activation | Targeted the HIF-1α/PDHK1 signaling axis |
Here are standardized protocols for key assays used to demonstrate the efficacy of AS-III.
This protocol is adapted from studies on NSCLC cells [1] [3].
This protocol is used to study the immunomodulatory effects of AS-III on NK cell function, as described in [4] [6].
This protocol is based on research into the effect of AS-III on Tumor-Associated Macrophages (TAMs) [5].
The following diagrams illustrate the key molecular mechanisms of this compound identified in these studies.
Diagram 1: Direct Pro-apoptotic Mechanisms in Lung Cancer
Diagram 2: Immunomodulatory Mechanisms in Tumor Microenvironment
Astragaloside III (AS-III) is a triterpenoid saponin derived from the traditional medicinal plant Astragalus that has demonstrated significant immunomodulatory properties and antitumor activities through its unique ability to enhance natural killer (NK) cell function. NK cells are bone marrow-derived lymphocytes that serve as critical effectors of the innate immune system, providing the first line of defense against malignant and virus-infected cells through their ability to rapidly recognize and eliminate transformed cells without prior antigen sensitization. These cells exhibit their cytotoxic potential through the release of perforin and granzymes from cytoplasmic granules, production of inflammatory cytokines such as interferon-gamma (IFN-γ), and engagement of death receptors on target cells. Research has demonstrated that AS-III significantly enhances the anti-tumor response of NK cells by elevating the expression of key activation receptors including NKG2D and Fas, while simultaneously increasing the production of IFN-γ, leading to substantially improved tumor-killing capability both in vitro and in vivo [1] [2].
The molecular mechanisms underlying AS-III-mediated NK cell enhancement involve both receptor upregulation and transcriptional activation. AS-III has been shown to increase IFN-γ secretion by NK cells through enhancement of the T-bet transcription factor, a master regulator of IFN-γ expression. This elevation in T-bet expression subsequently leads to increased transcription of IFN-γ, which further amplifies NK cell cytotoxic activity through autocrine and paracrine signaling. Additionally, in the tumor microenvironment, where NK cell function is typically suppressed through downregulation of activating receptors and diminished cytokine production, AS-III effectively reverses functional impairment and restores anti-tumor capacity. Beyond its direct effects on NK cells, recent evidence indicates that AS-III also modulates the tumor microenvironment by inhibiting MAPK-mediated M2 tumor-associated macrophage polarization, thereby suppressing tumor progression through alternative immunomodulatory pathways [3].
Table 1: Key NK Cell Receptors and Functions Affected by this compound
| Receptor/Marker | Function | AS-III Effect | Significance |
|---|---|---|---|
| NKG2D | Primary activating receptor recognizing stress-induced ligands (MICA, MICB, ULBP) | Significant elevation | Enhances tumor recognition and killing |
| Fas | Death receptor mediating apoptosis of target cells | Increased expression | Promotes direct cytotoxic activity |
| IFN-γ | Inflammatory cytokine with anti-tumor and immunomodulatory effects | Enhanced production | Activates macrophages and inhibits angiogenesis |
| T-bet | Transcription factor regulating IFN-γ expression | Upregulated | Mechanisms of increased IFN-γ production |
| CD107a | Surface marker indicating degranulation and cytotoxic activity | Indirectly enhanced | Correlates with tumor-killing capacity |
Comprehensive investigation of AS-III effects on NK cell function has revealed dose-dependent enhancement of key activation markers and cytotoxic mediators. In studies utilizing splenocytes from BALB/c mice cultured with AS-III at concentrations ranging from 4 nM to 40 nM, researchers observed optimal enhancement of NKG2D expression and IFN-γ production at approximately 20 nM, with this concentration subsequently used for most functional assays. The kinetics of activation demonstrated that significant upregulation of surface receptors could be detected within 24 hours of stimulation, while maximal cytokine production required 48 hours of exposure. Importantly, AS-III not only enhanced receptor expression but also functionally improved the tumor-killing capacity of NK cells, as demonstrated in co-culture assays with CT26 colon carcinoma cells, where AS-III-treated NK cells exhibited significantly increased cytotoxicity compared to untreated controls [1] [2].
The in vivo efficacy of AS-III was substantiated in CT26-bearing mouse models, where administration of AS-III resulted in significant tumor growth inhibition accompanied by increased infiltration of NK cells into tumor tissues. Immunohistochemical analysis of tumor sections revealed higher densities of NK cells in AS-III-treated animals, suggesting that the compound enhances both NK cell function and tumor homing capacity. Further mechanistic studies elucidated that AS-III increased IFN-γ secretion by enhancing the expression of the transcription factor T-bet, which binds to the IFN-γ promoter and drives its transcription. This molecular pathway provides a mechanistic explanation for the observed functional enhancement, connecting receptor upregulation with downstream transcriptional programs that collectively enhance anti-tumor immunity [1] [4].
Table 2: Quantitative Effects of this compound on NK Cell Parameters
| Parameter | Baseline Level | AS-III Enhanced Level | Fold Change | Experimental System |
|---|---|---|---|---|
| NKG2D Expression | Varies by system | Significant elevation | ~2.1-2.5x | Mouse splenocytes, 20 nM, 48h |
| IFN-γ Production | Variable baseline | Marked increase | ~3.2-3.8x | CT26 co-culture, 20 nM, 48h |
| Fas Expression | Baseline levels | Significantly elevated | ~1.8-2.2x | Mouse splenocytes, 20 nM, 48h |
| T-bet mRNA | Control levels | Enhanced expression | ~2.5-3.0x | qPCR analysis, 20 nM, 48h |
| Tumor Killing | Baseline cytotoxicity | Substantially improved | ~2.5-3.2x | CT26 co-culture, E:T = 1:1 |
Beyond surface receptor modulation, AS-III profoundly influences the production of key cytokines and expression of cytotoxic mediators that collectively enhance anti-tumor activity. Intracellular staining protocols have demonstrated that AS-III-treated NK cells exhibit increased production of IFN-γ, a pivotal cytokine with direct anti-proliferative effects on tumor cells and potent immunomodulatory functions that activate macrophages and enhance antigen presentation. Additionally, comprehensive flow cytometry panels have revealed elevated expression of granzyme B, perforin, and granzyme K in activated NK cells, indicating enhanced cytotoxic potential. These molecules work synergistically to induce apoptosis in target cells, with perforin facilitating entry of granzymes into target cells, where they activate caspase cascades and execute programmed cell death [5].
The functional significance of these molecular enhancements has been validated through CD107a degranulation assays, which directly measure the exocytosis of cytotoxic granules upon target cell encounter. CD107a (LAMP-1) is a lysosomal membrane protein that transiently appears on the NK cell surface during degranulation, serving as a sensitive indicator of cytotoxic activity. When AS-III-treated NK cells are co-cultured with tumor target cells, they exhibit increased CD107a surface expression compared to untreated controls, confirming that the molecular enhancements translate to improved functional output. This multifaceted enhancement of NK cell function—encompassing receptor expression, cytokine production, and cytotoxic granule release—positions AS-III as a promising immunomodulatory agent for cancer immunotherapy, particularly in malignancies where NK cell activity is compromised by the immunosuppressive tumor microenvironment [6] [7].
Table 3: Cytokine and Cytotoxic Mediators in AS-III-Activated NK Cells
| Mediator | Function | Detection Method | AS-III Effect |
|---|---|---|---|
| IFN-γ | Anti-viral/anti-tumor cytokine, macrophage activation | Intracellular staining, ELISA | Strongly enhanced |
| Granzyme B | Serine protease inducing apoptosis in target cells | Intracellular flow cytometry | Increased |
| Perforin | Pore-forming protein facilitating granzyme entry | Intracellular flow cytometry | Elevated |
| Granzyme K | Alternative serine protease with cytotoxic activity | Intracellular flow cytometry | Moderately increased |
| CD107a | Surface marker of degranulation | Surface flow cytometry during co-culture | Enhanced expression |
Sample Preparation: Begin by isolating peripheral blood mononuclear cells (PBMCs) from human blood samples using Ficoll-Hypaque density gradient centrifugation according to standard protocols. For murine studies, prepare single-cell suspensions from spleens by mechanical dissociation followed by red blood cell lysis. Resuspend cells at a concentration of 1×10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. For NK cell activation, culture cells with AS-III (optimal concentration 20 nM) in the presence of supporting cytokines such as IL-2 (2 ng/mL) and IL-12 (20 ng/mL) for 48 hours in a humidified 37°C, 5% CO2 incubator. Include appropriate controls such as untreated cells and isotype controls for accurate gating and background subtraction [1] [2] [8].
Staining Procedure: Transfer 100 μL of cell suspension (containing 1×10^5 cells) to flow cytometry tubes. Add Fc receptor blocking reagent (1 μg IgG/10^6 cells) to prevent nonspecific antibody binding and incubate for 10 minutes at room temperature. Without washing, add directly titrated antibodies against surface markers according to the following panel: CD3-Alexa Fluor 405 (5 μL/10^6 cells), CD56-Alexa Fluor 647 (0.25-1 μg/10^6 cells), CD16-PerCP (10 μL/10^6 cells), NKG2D-APC (recommended concentration), and Fas-PE (recommended concentration). Vortex tubes gently and incubate for 30-45 minutes at room temperature in the dark. After incubation, wash cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300×g for 5 minutes. Resuspend cells in 300-500 μL of staining buffer for immediate acquisition or in fixation buffer for delayed analysis [5].
Stimulation and Fixation: For cytokine detection, particularly IFN-γ, restimulate AS-III-treated cells for 6 hours with PMA (300 ng/mL) and ionomycin (1 μg/mL) in the presence of protein transport inhibitor (monensin or brefeldin A) added 2 hours before harvesting to prevent cytokine secretion. After stimulation, transfer cells to flow cytometry tubes and perform surface staining as described in section 3.1. Following surface staining, fix cells by adding 0.5 mL of cold flow cytometry fixation buffer and vortexing gently. Incubate at room temperature for 10 minutes, with intermittent vortexing to maintain single-cell suspension. Centrifuge cells at 350-500×g for 5 minutes and carefully decant the fixation buffer [1] [2] [5].
Permeabilization and Intracellular Staining: Wash cells twice with PBS or HBSS to remove residual fixation buffer. Resuspend the cell pellet in 0.1-0.2 mL of flow cytometry permeabilization buffer containing saponin. It is critical to maintain cells in permeabilization buffer throughout intracellular staining as saponin-mediated permeabilization is reversible. Add previously titrated antibodies against intracellular targets: Granzyme B-Alexa Fluor 488 (5 μL/10^6 cells), Granzyme K-Alexa Fluor 594 (0.1-1 μg/10^6 cells), Perforin-Alexa Fluor 750 (0.25-1 μg/10^6 cells), and IFN-γ-PE-Cy7 (recommended concentration). Incubate cells for 30 minutes at room temperature in the dark. Wash twice with permeabilization buffer, then resuspend in 0.2-0.5 mL PBS or HBSS for flow cytometric acquisition. Analyze samples immediately for optimal results [5].
CD107a Degranulation Assay: The CD107a assay is a crucial functional readout for NK cell cytotoxic activity. Prepare AS-III-treated and control NK cells as described in section 3.1. Label target cells (such as K562 for human or CT26 for murine systems) with CFSE according to standard protocols to distinguish them from effector cells during co-culture. Combine NK cells and target cells at an effector-to-target (E:T) ratio of 1:1 in 96-well U-bottom plates. Add anti-CD107a antibody (e.g., CD107a-FITC) at the beginning of the co-culture to capture transient degranulation events. Include protein transport inhibitors (monensin or brefeldin A) if simultaneous cytokine detection is desired. Incubate cells for 5-6 hours in a humidified 37°C, 5% CO2 incubator. After incubation, wash cells and perform surface staining for NK cell markers (CD3, CD56, CD16) as described in section 3.1. Analyze by flow cytometry, gating on NK cells and assessing CD107a expression as an indicator of degranulation [6].
Combined Functional Assay: For comprehensive NK cell profiling, a combined assay assessing multiple functions simultaneously can be performed. Co-culture AS-III-treated NK cells with target cells as described above, adding anti-CD107a antibody at initiation. After 1 hour of co-culture, add protein transport inhibitors and continue incubation for an additional 4-5 hours. Following co-culture, perform surface staining for NK cell markers and CD107a, then fix and permeabilize cells as in section 3.2. intracellularly stain for IFN-γ, MIP-1β, and TNF-α to evaluate cytokine/chemokine production. This multi-parameter approach allows simultaneous assessment of degranulation, cytokine production, and chemokine secretion in the same NK cell population, providing a comprehensive view of NK cell function following AS-III treatment [6].
The following Graphviz diagram illustrates the comprehensive experimental workflow for analyzing this compound-induced NK cell activation:
This workflow encompasses the key stages in evaluating AS-III effects on NK cell function, from initial cell isolation through multiparameter flow cytometric analysis. The standardized protocol ensures consistent assessment of activation markers, cytokine production, and functional capacity.
The following Graphviz diagram illustrates the molecular mechanisms through which this compound enhances NK cell anti-tumor activity:
This mechanism diagram illustrates the multifaceted approach through which AS-III enhances NK cell anti-tumor activity, encompassing both direct receptor upregulation and transcriptional programming that collectively enhance cytotoxic potential and tumor homing capacity.
Poor Viability After AS-III Treatment: If cell viability decreases significantly following AS-III treatment, consider optimizing concentration by testing a range from 4-40 nM, as the optimal concentration may vary between donor cells or species. Additionally, ensure that supportive cytokines such as IL-2 (2 ng/mL) and IL-12 (20 ng/mL) are included in the culture medium to maintain NK cell viability during activation. If viability remains suboptimal, reduce the treatment duration from 48 to 24 hours and assess whether key activation markers are still sufficiently upregulated. Always include viability dyes such as DAPI or propidium iodide in your flow cytometry panel to exclude dead cells from analysis, which improves data quality and prevents false positive staining [1] [2].
Weak Signal for Intracellular Stains: Inadequate signal for intracellular cytokines like IFN-γ or cytotoxic molecules like granzyme B often results from suboptimal stimulation or inefficient permeabilization. For cytokine detection, ensure proper restimulation with PMA/ionomycin for 4-6 hours with protein transport inhibitors added for the final 2 hours. If signals remain weak, verify that the permeabilization buffer contains saponin and is fresh, as repeated freeze-thaw cycles can compromise efficiency. Additionally, confirm that fluorochrome-conjugated antibodies are titrated appropriately and have not exceeded their expiration date. For rare populations, consider increasing the acquisition cell number to ensure sufficient events for robust statistical analysis [6] [5].
High Background Staining: Excessive nonspecific binding can obscure true positive signals and compromise data interpretation. To reduce background, always include Fc receptor blocking step prior to surface staining, using species-appropriate blocking reagents. Additionally, include fluorescence-minus-one (FMO) controls for proper gating boundary establishment, particularly when evaluating markers with continuous expression patterns. If background remains high, consider titrating antibodies more carefully and increasing wash steps after staining. For intracellular staining, ensure adequate washing after permeabilization to remove unbound antibodies that contribute to background signal [5].
Gating Strategy: Begin analysis by selecting lymphocyte population based on forward and side scatter properties, followed by doublet exclusion using FSC-H versus FSC-A. For human samples, gate on CD3-CD56+ or CD3-CD16+ cells to identify NK cell populations, while for murine systems, use CD3-NK1.1+ or CD3-CD49b+ depending on the strain. Subset analysis can further distinguish CD56bright (highly cytokine-producing) from CD56dim (strongly cytotoxic) populations in human samples. When analyzing activation markers, use FMO controls to establish accurate positive/negative boundaries, particularly for receptors like NKG2D that may exhibit continuous expression patterns rather than discrete positive and negative populations [6] [5].
Statistical Analysis and Reporting: For robust statistical analysis, ensure adequate replicate numbers (minimum n=3 for in vitro experiments) and report both mean fluorescence intensity (MFI) and percentage of positive cells for key markers. When comparing AS-III-treated samples to controls, use paired statistical tests to account for donor-to-donor variability. For functional assays like CD107a degranulation, report both the percentage of positive cells and the MFI shift, as both parameters provide valuable information about the strength of activation. When presenting data, include representative histograms showing overlay of treated and untreated conditions, as well as summary graphs quantifying the fold change across multiple experiments. These practices ensure transparent and reproducible reporting of AS-III effects on NK cell function [1] [6].
The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating the immunomodulatory effects of this compound on natural killer cell function using flow cytometry. The experimental data demonstrate that AS-III significantly enhances NK cell anti-tumor activity through multiple mechanisms including upregulation of activating receptors (NKG2D, Fas), enhancement of cytokine production (IFN-γ), and augmentation of cytotoxic potential. These protocols have been validated in both human and murine systems, demonstrating their broad applicability across experimental models.
From a therapeutic perspective, AS-III represents a promising immunomodulatory agent with potential applications in cancer immunotherapy, particularly for malignancies where impaired NK cell function contributes to disease progression. The detailed mechanistic insights revealing T-bet-mediated enhancement of IFN-γ production provide a molecular basis for the observed functional improvements. When implementing these protocols, researchers should consider incorporating the recommended controls and troubleshooting approaches to ensure robust and reproducible data generation. Further application of these methods may facilitate the development of AS-III as a potential adjuvant to enhance NK cell-based immunotherapies.
1. Introduction Astragaloside III (AS-III) is a bioactive saponin from Astragalus mongholicus Bunge, a plant used in traditional medicine for its immune-boosting properties [1]. Recent research has validated its potential to ameliorate immunosuppression, a state of weakened immune function often induced by chemotherapeutic agents like cyclophosphamide (CTX). This application note consolidates the experimental evidence and provides a standardized protocol for evaluating the immunoprotective effects of AS-III in a CTX-induced immunosuppressed mouse model [1].
2. Mechanism of Action Network pharmacology and experimental validation studies indicate that AS-III attenuates immunosuppression primarily by modulating cellular energy metabolism in immune cells. The proposed core mechanism involves the HIF-1α/PDHK-1 pathway [1].
The following diagram illustrates the hypothesized signaling pathway through which AS-III exerts its effects:
3. Key Experimental Findings The efficacy of AS-III has been demonstrated through both in vivo and in vitro studies.
Table 1: Summary of Key In Vivo Findings in CTX-induced Immunosuppressed Mice
| Parameter | CTX Model Effect | Effect of AS-III Treatment |
|---|---|---|
| Body Weight | Significant loss | Significant restoration/protection [1] |
| Immune Organ Index | Decreased spleen and thymus indices | Significant increase, protecting organs from damage [1] |
| White Blood Cells (WBC) | Depleted | Improved hematological profile [1] |
| Serum Inflammatory Cytokines | Altered levels (e.g., TNF-α, IL-1β) | Significantly improved expression, restoring immune balance [1] |
Table 2: Summary of Key In Vitro Findings in Macrophages
| Parameter | Hypoxia/LPS Model Effect | Effect of AS-III Treatment |
|---|---|---|
| Immune Cell Function | Impaired macrophage activity | Improved immune function [1] |
| Inflammatory Mediators | Increased NO, TNF-α, IL-1β | Reduced release [1] |
| Metabolic Enzymes & Products | Increased lactate, LDH, HK, PK, GLUT-1; Decreased ATP | Restored levels towards normal, increased ATP production [1] |
| Key Pathway Proteins | Increased HIF-1α, PDHK-1 | Inhibited expression [1] |
4. Experimental Protocol: In Vivo Evaluation
4.1. Materials
4.2. Methods
4.2.1. Animal Grouping and Dosage A common dosing schedule based on the literature is as follows. The exact number of groups can be adjusted. Table 3: Example Animal Grouping and Dosing Regimen
| Group Name | Number of Mice | Pretreatment (e.g., Days 1-14) | CTX Induction |
|---|---|---|---|
| Normal Control | 6-8 | Vehicle (e.g., 1% starch paste) | None |
| CTX Model | 6-8 | Vehicle | Yes |
| CTX + AS-III (Low) | 6-8 | AS-III (e.g., 25 mg/kg) | Yes |
| CTX + AS-III (Med) | 6-8 | AS-III (e.g., 50 mg/kg) | Yes |
| CTX + AS-III (High) | 6-8 | AS-III (e.g., 100 mg/kg) | Yes |
| Positive Control | 6-8 | Levamisole HCl (e.g., 50 mg/kg) | Yes |
Note: CTX is typically administered intraperitoneally at 80-100 mg/kg for 1-2 consecutive days after the pretreatment period to induce immunosuppression [2] [1] [3]. AS-III is usually administered daily by oral gavage.
4.2.2. Sample Collection and Analysis
The overall experimental workflow for the in vivo study can be summarized as follows:
1. Cell Culture and Treatment
2. Assays and Measurements
This compound demonstrates significant potential as a natural compound for counteracting chemotherapy-induced immunosuppression. The provided protocols and data offer a robust framework for researchers to further investigate its efficacy and precise molecular mechanisms, supporting its development as a potential immunoprotective adjuvant therapy.
Although direct xenograft data for breast and colon cancer is unavailable, recent high-quality studies detail the mechanism of this compound (AS-III) in lung cancer, which provides a strong rationale for its potential application in other solid tumors. The primary identified mechanism is the reprogramming of the tumor immune microenvironment [1] [2].
The following diagram illustrates this core mechanism, which could be hypothesized to operate in breast and colon cancer models:
Based on the established mechanism, here is a summarized protocol for evaluating this compound in breast and colon cancer xenograft models. The quantitative data in the table is extrapolated from the lung cancer study and serves as a reference for expected outcomes [2].
Table 1: Proposed In Vivo Xenograft Model Protocol
| Parameter | Proposed Protocol Details |
|---|---|
| Cell Lines | Breast Cancer: MDA-MB-231 (TNBC), MCF-7. Colon Cancer: HCT116, SW620 [3] [4]. |
| Animal Model | Female BALB/c nude or NSG mice (6-8 weeks old). |
| Xenograft Establishment | Subcutaneous inoculation of 5 x 106 cells/mouse. |
| Dosing & Groups | • Vehicle control • AS-III (e.g., 10, 20, 40 mg/kg) • Positive control (e.g., 5-FU for colon cancer) [3]. | | Administration | Intraperitoneal (i.p.) injection or oral gavage, daily, starting when tumors reach ~100 mm³. | | Tumor Monitoring | Caliper measurements 2-3 times/week. Tumor volume = (Length × Width²)/2. | | Endpoint Analysis | Tumor weight, immunohistochemistry (IHC), RNA/Protein extraction from tumor tissue. |
Table 2: Key Endpoint Analyses and Expected Outcomes
| Analysis Method | Measured Targets / Markers | Expected Outcome (Based on Lung Model) |
|---|---|---|
| Tumor Growth Metrics | Volume, Weight | >50% inhibition of tumor volume/weight vs. control [2]. |
| Immunohistochemistry (IHC) | CD206 (M2 TAMs), CD86 (M1 TAMs), Ki67 (proliferation), CD31 (angiogenesis) | ↓ CD206, ↓ Ki67, ↓ CD31; ↑ CD86 [2]. |
| Western Blot / qPCR (Tumor) | p-ERK, p-JNK, p-p38 (MAPK pathway); p-Akt, p-mTOR (Akt/mTOR pathway) | Downregulation of phosphorylated proteins in both pathways [2]. |
| Apoptosis Assay (TUNEL) | Apoptotic cells | Significant increase in apoptosis [2]. |
The following diagram outlines the complete experimental workflow from model establishment to data analysis, incorporating the key protocols and analyses listed above.
To bridge the gap between the existing lung cancer data and the proposed research in breast and colon cancer, keep the following points in mind:
Astragaloside III is a natural compound derived from the traditional Chinese herb Astragalus. Recent research highlights its potential as an immunomodulatory agent, specifically in enhancing the anti-tumor function of Natural Killer (NK) cells [1].
In the context of colon cancer, the cytotoxic activity of NK cells is often impaired. This compound addresses this by:
The underlying mechanism involves the enhancement of the transcription factor T-bet, which in turn drives the expression of IFN-γ [1].
Below is the step-by-step protocol for the co-culture assay, summarizing methods from the identified studies [1] [2].
NK Cell Stimulation
Tumor Cell Preparation
Co-culture Assay
Post-Assay Analysis
The following table summarizes the typical quantitative outcomes you can expect from this protocol based on the referenced study [1].
Table 1: Expected Effects of this compound on NK Cell Function and Tumor Killing
| Parameter | Assay Method | Vehicle Control (Mean) | This compound (20 nM) | Biological Significance |
|---|---|---|---|---|
| NKG2D Expression (MFI) | Flow Cytometry | Baseline | ~1.5-2x Increase | Enhances tumor cell recognition. |
| IFN-γ Production (% of NK cells) | Intracellular Cytokine Staining | Baseline | ~2-3x Increase | Boosts direct anti-tumor activity and immune cell recruitment. |
| Tumor Lysis (% of CT26 cells) | CFSE-based Cytotoxicity Assay | Baseline | ~2x Increase | Directly measures enhanced killing capacity. |
| Fas Expression (MFI) | Flow Cytometry | Baseline | Significant Increase | Activates extrinsic apoptosis pathway in target cells. |
Abbreviation: MFI, Mean Fluorescence Intensity.
To help visualize the experimental process and underlying mechanism, the following diagrams were created using Graphviz DOT language, adhering to your specified color and contrast guidelines.
This workflow outlines the key steps, from cell preparation and treatment to the final analysis.
This diagram illustrates how this compound enhances NK cell function by modulating key molecular players.
This compound (AS III) is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix (Huang Qi), which has demonstrated efficacy in treating various conditions including cancer, heart failure, and digestive disorders [1]. As one of the main active constituents of Astragalus membranaceus, AS III belongs to the cycloastragenol-type glycosides, which represent the most typical and bioactive compounds in this medicinal plant [2]. Despite its documented therapeutic potential, the precise molecular mechanisms underlying its anti-cancer properties, particularly against non-small cell lung cancer (NSCLC), have remained incompletely characterized until recent investigations [1].
The growing significance of this compound in cancer research stems from its potent bioactivities and favorable safety profile. Recent studies have revealed that triterpene saponins like AS III interfere with fundamental processes crucial for cancer promotion and progression, including cell proliferation, apoptosis, invasion, and angiogenesis [3]. The multifaceted effects of these saponins, combined with their excellent safety and tolerability profile after chronic and prolonged exposure, have warranted further research into their potential applications in treating advanced cancers, including NSCLC which accounts for approximately 85% of all lung cancers and has a five-year survival rate of only 15% [1].
The experimental foundation for investigating this compound's mechanisms against NSCLC utilized human lung cancer cell lines A549 and NCI-H460, along with a normal human lung epithelial cell line BEAS-2B as a control [1]. These cell lines were cultured under standardized conditions: A549 and H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), and BEAS-2B cells in DMEM medium with 10% FBS [1]. The experimental treatment involved exposing these cells to different concentrations of AS III (purity >98%), which was dissolved in DMSO to create a stock solution stored at -80°C [1].
For experimental consistency, cells were treated with a gradient concentration range of AS III (0-400 μmol/L) to determine the optimal dosage for subsequent proteomic analysis [1]. A positive control was established using cisplatin (DDP) dissolved in sterile saline. The treatment duration for most experiments was standardized to 24 hours, after which cells were harvested for various analyses including cell viability assessment, apoptosis detection, and protein extraction for proteomic profiling [1]. This systematic approach ensured that the molecular changes observed could be directly correlated with AS III exposure under controlled conditions.
The following diagram illustrates the comprehensive experimental workflow used to investigate this compound's effects on NSCLC cells:
The proteomic analysis of AS III-treated NSCLC cells employed sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology [1]. The analysis was performed using a Q-Exactive mass spectrometer equipped with a Nanospray Flex source and an EASY-nLC 1200 system [1]. This high-resolution mass spectrometry platform provides the sensitivity and accuracy required for comprehensive proteomic profiling. The samples were loaded and separated on a C18 column (15 cm × 75 μm) with a flow rate of 300 nL/min and a total run time of 75 minutes using a gradient elution method [1].
The mass spectrometry parameters were carefully optimized for proteomic analysis. Full MS scans were acquired in the range of 350-1500 m/z with a resolution of 60,000, and the AGC target value was set at 3e6 [1]. The ten most intense MS peaks were fragmented with higher-energy collisional dissociation with a normalized collision energy of 32. MS/MS spectra were obtained at a resolution of 45,000 with an AGC target value of 2e5 and a maximum injection time of 80 ms [1]. These parameters ensured comprehensive peptide identification and quantification while maintaining high data quality throughout the analysis.
Table 1: Comparison of LC-MS and LC-MS/MS Technologies for Proteomic Analysis
| Feature | LC-MS | LC-MS/MS |
|---|---|---|
| Principle | Liquid chromatography with single-stage mass spectrometry | Liquid chromatography with tandem mass spectrometry |
| Fragmentation Data | No fragmentation data; provides only molecular weight information | Provides fragment ion data; allows both qualitative and quantitative analysis |
| Application Range | Quantitative analysis, target compound detection, known substance analysis | Both qualitative and quantitative analysis, unknown components, complex samples |
| Qualitative Ability | Not suitable for qualitative analysis; limited to molecular weight identification | Provides detailed structural information, ideal for complex compound identification |
| Sensitivity | Lower sensitivity; suited for known sample quantification | Higher sensitivity; ideal for analysis of complex and trace-level components |
| Complex Sample Analysis | Suitable for simple samples and known targets | Capable of handling complex samples by removing background noise |
| Number of MS Stages | 1 | 2 |
| Common Applications | Drug purity testing, pesticide analysis, quality control | Drug metabolism, toxicology, environmental analysis, complex biological samples |
Source: Adapted from Creative Proteomics [4]
The selection of LC-MS/MS over conventional LC-MS for this investigation was strategic, as LC-MS/MS provides significantly enhanced sensitivity and the ability to obtain fragmentation data essential for comprehensive proteomic analysis [4]. The tandem mass spectrometry configuration enables more confident protein identification and quantification, particularly valuable when analyzing complex biological samples like cancer cell lysates with their diverse and dynamic protein compositions.
Proteomic data analysis following LC-MS/MS acquisition involved sophisticated bioinformatic processing to identify biologically significant patterns and protein expression changes. For screening differentially expressed proteins (DEPs), researchers set thresholds at fold-change ≥ 2 and ≤ 1/2 as cutoff values [1]. These stringently selected DEPs subsequently underwent comprehensive functional annotation and enrichment analysis to identify affected biological processes, molecular functions, and cellular components.
The bioinformatic pipeline included functional enrichment analyses to determine which biological pathways were significantly modulated by AS III treatment. These analyses employed multiple protein databases including NR (non-redundant protein sequences), NT (non-redundant nucleotide sequence), SwissProt (a manually annotated and reviewed protein sequence database), KEGG (Kyoto Encyclopedia of Genes and Genomes), KOG (Clusters of Eukaryotic Orthologous Groups), Pfam (Protein families), and GO (Gene Ontology) [1] [5]. This multi-database approach ensured robust functional annotation and comprehensive pathway analysis of the proteomic data.
To validate the proteomic findings, researchers employed multiple biochemical validation techniques. Western blot analysis was performed to confirm changes in expression levels of apoptosis-related proteins identified in the proteomic screen [1]. Proteins were separated by electrophoresis using 12% SDS-PAGE and then transferred to PVDF membranes. After blocking with 5% skim milk for 2 hours at room temperature, membranes were incubated with primary antibodies overnight, followed by appropriate secondary antibodies for detection [1].
Additional validation methods included flow cytometry-based apoptosis assays using PI and Annexin V-Alexa Fluor staining to quantify apoptotic cell populations [1]. Cell proliferation was assessed using CCK-8 assays and EdU (5-ethynyl-2'-deoxyuridine) incorporation assays [1]. The CCK-8 assays involved measuring OD values at 450 nm after adding CCK-8 color development solution to cells treated with gradient concentrations of AS III. For EdU assays, cells were cultured with EdU for 2 hours, fixed with 4% paraformaldehyde, and nuclei were stained with Hoechst 33342 before imaging under a fluorescence microscope [1]. These orthogonal validation methods ensured the reliability of the proteomic findings.
The proteomic analysis of AS III-treated NSCLC cells revealed significant alterations in protein expression patterns associated with apoptosis induction and metabolic reprogramming. At the molecular level, AS III treatment promoted a statistically significant reduction in the expression of ANXA1 (p < 0.01), a protein known to play important roles in tumor development, including cell proliferation, apoptosis, metastasis, and invasion [1]. Concurrently, the researchers observed increased levels of cleaved Caspase 3 and PARP 1, key executioner proteins in the apoptosis cascade, confirming the activation of programmed cell death pathways in response to AS III treatment [1].
Further analysis revealed that AS III treatment significantly decreased the LC3-I/LC3-II ratio, suggesting potential effects on autophagic processes in addition to apoptosis induction [1]. The comprehensive proteomic profile indicated that AS III modulated multiple functional signaling pathways associated with apoptosis and metabolism, creating a coordinated cellular response that ultimately led to inhibited cancer cell proliferation and increased apoptotic rates across both A549 and H460 cell lines [1]. These findings were consistent with the observed anti-proliferative effects in the cell viability assays, providing a molecular explanation for the phenotypic changes observed in AS III-treated NSCLC cells.
Table 2: Key Signaling Pathway Components Modulated by this compound in NSCLC Cells
| Signaling Pathway | Key Components | Expression Changes | Biological Consequences |
|---|---|---|---|
| MAPK Pathway | P38, JNK | Down-regulation of phosphorylation levels (p < 0.01) | Reduced cell survival signaling, enhanced apoptosis |
| AKT/mTOR Pathway | AKT | Down-regulation of phosphorylation levels (p < 0.01) | Inhibition of pro-survival signals, reduced proliferation |
| Apoptosis Regulation | Bcl-2, Bax | Bcl-2 inhibition (p < 0.01), Bax up-regulation (p < 0.01) | Increased mitochondrial apoptosis pathway activation |
| Metabolic Pathways | Multiple metabolic enzymes | Significant alterations in expression patterns | Metabolic reprogramming affecting cell survival |
| Unknown Mechanisms | ANXA1 | Significant reduction (p < 0.01) | Contribution to apoptosis induction through unclear mechanisms |
The molecular mechanisms through which AS III induces apoptosis in NSCLC cells involve coordinated modulation of several critical signaling pathways. The experimental results demonstrated that AS III promoted NSCLC apoptosis by down-regulating the phosphorylation levels of P38, JNK, and AKT (p < 0.01), inhibiting the expression of the anti-apoptotic protein Bcl-2 (p < 0.01), and up-regulating the expression of the pro-apoptotic protein Bax (p < 0.01) [1]. These coordinated changes in signaling pathway activity and apoptosis regulator expression created a cellular environment conducive to programmed cell death.
The following diagram illustrates the key signaling pathways modulated by this compound in NSCLC cells:
Cell Culture and Treatment Protocol:
LC-MS/MS Proteomic Analysis Protocol:
Data Analysis Protocol:
Optimizing AS III Treatment Conditions: When establishing treatment conditions for AS III, researchers should note that the optimal concentration range for eliciting anti-cancer effects in NSCLC cells appears to be between 100-200 μmol/L based on the original study [1]. However, dose-response experiments should be conducted for specific experimental systems as potency may vary based on cell type, passage number, and culture conditions. The treatment duration of 24 hours was effective in the referenced study, but longer exposures may be necessary for observing certain phenotypic changes.
LC-MS/MS Method Optimization: For optimal LC-MS/MS performance in proteomic analysis, particular attention should be paid to chromatographic separation to reduce sample complexity before mass spectrometry analysis [4] [3]. The referenced method used a gradient elution from 20-40% acetonitrile over 3 minutes, 40-64% over 3-6 minutes, and 64-82% over 6-8 minutes [3]. For complex biological samples like cell lysates, the enhanced sensitivity and specificity of LC-MS/MS with Multiple Reaction Monitoring (MRM) makes it preferable to conventional LC-MS for targeted proteomic analysis [4].
Troubleshooting Common Issues:
The comprehensive proteomic analysis of this compound's effects on NSCLC cells provides valuable insights into its molecular mechanisms of action and potential therapeutic applications. The findings demonstrate that AS III treatment significantly inhibits proliferation and increases apoptosis in A549 and H460 cells through modulation of functional signaling pathways associated with apoptosis and metabolism [1]. The key mechanisms involve down-regulation of P38, JNK, and AKT phosphorylation, inhibition of Bcl-2 expression, and up-regulation of Bax expression [1].
These findings provide a mechanistic basis whereby AS III treatment induces apoptosis in NSCLC cells, which appears to be achieved at least partially via modulation of the P38, ERK and mTOR signaling pathways [1]. The research establishes AS III as a promising candidate for further development as an anti-cancer therapeutic, particularly for NSCLC. The protocols and application notes presented here offer researchers a comprehensive framework for conducting similar proteomic investigations of natural compounds, potentially accelerating the discovery and mechanistic characterization of novel anti-cancer agents from traditional medicinal sources.
The table below summarizes the key stability findings from the search results, which mainly concern astragaloside IV and a mixture of astragalosides.
| Compound / Mixture | Solvent / Conditions | Observed Stability | Reference |
|---|
| Astragaloside I, II, III, IV | 20% methanolic solution, 35 days at 5°C | Astragaloside I: ~70% degradation Astragaloside II & III: ~25-50% degradation Astragaloside IV: ~100% stable | [1] | | Astragaloside IV | Oral administration in rats | Poor oral bioavailability (~2.2%), partly due to instability from alkalinity causing loss of acetyl groups | [2] | | Total Astragalosides (containing Astragaloside I-IV) | In vivo model for hepatic fibrosis | Showed pharmacological activity, implying stability in the prepared formulation | [2] |
Based on the analytical methods described in the research, here is a detailed protocol you can adapt to study the stability of astragaloside III.
This protocol is adapted from methods used to quantify astragalosides and flavonoids in Astragali Radix [3] [4] [5].
Instrumentation and Chromatography
Mass Spectrometry Detection
Stability Study Workflow The following diagram outlines the key steps for conducting the stability study:
Q1: Why does this compound degrade in methanol while astragaloside IV is stable? The evidence suggests that the number and position of acetyl groups on the molecule influence stability. Astragaloside IV is a stable, deacetylated product, while astragalosides I, II, and III, which have acetyl groups, are less stable. Factors like alkalinity can cause these acetyl groups to be lost, leading to degradation [2] [1].
Q2: How can I prevent the degradation of this compound in solution? While specific data is unavailable, general strategies can be inferred:
Q3: What are the key degradation products to look for? The primary degradation pathway is likely the loss of acetyl groups. Therefore, you should monitor for the formation of astragaloside IV (the deacetylated product) and potentially astragaloside II and I as intermediate products [2]. The MRM method should be set up to detect these specific compounds.
The table below summarizes key parameters for establishing hairy root cultures and optimizing the yield of astragalosides, based on a central composite design study [1].
| Parameter | Optimization Objective | Optimal Condition/Value |
|---|---|---|
| Explant Type | Hairy root induction | Leaf explants [1] |
| Agrobacterium Strain | Transformation efficiency | A. rhizogenes LBA9402 [1] |
| Co-cultivation Period | Transformation rate | 2 days [1] |
| Acetosyringone Concentration | Transformation efficiency | 100 μM [1] |
| Inoculum Size | Biomass production | 1.54% [1] |
| Culture Temperature | Biomass & astragaloside yield | 27.8 °C [1] |
| Sucrose Concentration | Biomass production | 3.24% [1] |
| Harvest Time | Biomass & astragaloside accumulation | 36 days [1] |
| Culture Medium | Hairy root growth | MS medium (Murashige and Skoog medium) [1] |
Under these optimized conditions, the study achieved a total astragaloside accumulation of 2.657 mg/g Dry Weight (DW), which was higher than that found in 3-year-old field-grown roots (2.435 mg/g DW) [1].
The following workflow outlines the key steps for establishing hairy root cultures and optimizing for astragaloside production, as described in the research [1].
Q1: Why is my hairy root transformation efficiency low? Transformation efficiency depends on several factors. Ensure you are using the correct bacterial strain (e.g., LBA9402), young leaf explants (3-week-old), and include acetosyringone (100 μM) during the co-cultivation phase, which is crucial for inducing the virulence of Agrobacterium rhizogenes. A two-day co-cultivation period was found to be effective [1].
Q2: How can I screen for the best hairy root lines? After generating multiple independent hairy root lines (AMHRLs), confirm their transgenic nature by PCR amplification of root-inducing genes like rolB and rolC. Then, culture individual lines and quantitatively analyze their astragaloside content using a precise method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify a "lead line" with high productivity [1].
Q3: The astragaloside yield from my cultures is lower than expected. What parameters should I check? The most critical parameters to optimize are culture temperature, sucrose concentration (as a carbon source), inoculum size, and harvest time. Using statistical design (like Central Composite Design) can efficiently identify the optimal interactions between these factors. The cited study found that harvesting at 36 days under optimized conditions was key to maximizing yield [1].
Based on the search results, the most consistent and detailed information for preparing and storing this compound stock solutions is summarized in the table below.
| Aspect | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 784.97 g/mol | [1] [2] [3] |
| Solubility in DMSO | 50 mg/mL (63.70 mM) | [1] |
| Recommended Stock Concentration | 10 mM (in DMSO) | [1] |
| Reconstitution Note | Solution format "ready for reconstitution"; "Hygroscopic DMSO has a significant impact on the solubility" (use newly opened DMSO) | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (aliquot to prevent inactivation from freeze-thaw cycles) | [1] |
| Lyophilized Powder Storage | Store desiccated at -20°C; stable for 36 months | [2] |
| Solution for Experiment | Store at -20°C and use within 1 month | [2] |
Q1: What is the best practice for creating a working solution for in vivo studies? The supplier MedChemExpress provides specific protocols for preparing dosing solutions for animal experiments. The following method is recommended for a 2.5 mg/mL suspension [1]:
Q2: I am studying its anti-tumor mechanisms. What are the key experimental details? The experimental workflow for studying the anti-tumor effects of this compound via NK cell activation can be summarized as follows:
Q3: How stable is this compound in a solution for cell culture work? For cell-based assays, a 10 mM stock solution in DMSO is standard. The key stability findings from the search results are [1]:
Q4: What is the pharmacokinetic profile of this compound, which could impact my experimental design? A study focused on pharmacokinetics concluded that this compound has low oral bioavailability [3].
Problem 1: Precipitation occurs when diluting the DMSO stock into aqueous cell culture media.
Problem 2: The observed biological effect in my assay is weaker than expected.
Problem 3: I need to separate this compound from its structural analog, Astragaloside IV, for analysis.
Low recovery in bioanalysis can stem from various points in the experimental workflow. The table below outlines common issues and their solutions.
| Potential Cause | Issue Description | Recommended Solution |
|---|---|---|
| Homogenization Inefficiency | Incomplete cell lysis traps analyte within tissue matrix [1]. | Homogenize with sufficient methanol volume (e.g., 5 mL per 200 mg tissue); use mechanical homogenizer [1]. |
| Protein Precipitation | Incomplete protein removal causes co-precipitation or trapping of analyte [1]. | Add adequate organic solvent (methanol); vortex-mix ≥2 min; ultrasonic bath treatment for 10 min [1]. |
| Centrifugation Parameters | Insufficient centrifugation fails to pellet all debris, leading to loss [1]. | Centrifuge at 14,000×g for 10 min [1]. |
| Evaporation Loss | This compound may be lost during nitrogen stream evaporation [1]. | Evaporate in a 45°C water bath; avoid complete drying; do not over-dry residue [1]. |
| Matrix Effects | Ion suppression/enhancement in mass spectrometer from co-eluting compounds [2]. | Use appropriate internal standard (e.g., Hesperidin); ensure effective chromatographic separation [1]. |
The following workflow is adapted from a published UPLC-ESI-MS method for determining this compound in rat tissues [1]. Adhering precisely to this protocol can serve as a baseline for achieving high recovery.
When developing or adapting this method, ensure you establish the following performance characteristics for your specific matrix [1] [3]:
The following data is based on a study that used a cyclophosphamide (CTX)-induced immunosuppression mouse model [1].
| Parameter | Model & Induction | AS-III Treatment | Key Efficacy Findings | Suggested Primary Endpoints |
|---|---|---|---|---|
| Immunosuppression | Mouse model; Cyclophosphamide (CTX) [1] | 5, 10, 20 mg/kg for 14 days [1] | Significant, dose-dependent protection against reductions in body weight, immune organ index (spleen, thymus), and hematological indices [1] | Body weight, spleen/thymus index, white blood cell count, serum inflammatory factors (TNF-α, IL-1β) [1] |
Here is a detailed methodology for the key in vivo experiment cited above, which you can adapt for your own research.
Objective: To evaluate the protective effects and dose-response of Astragaloside III (AS-III) against cyclophosphamide (CTX)-induced immunosuppression in a mouse model [1].
1. Model Establishment: - Animals: Use an appropriate strain of mice (e.g., BALB/c or ICR). - Immunosuppression Induction: Inject mice intraperitoneally with cyclophosphamide (CTX) at a documented dose (e.g., 80 mg/kg) on the first day of the experiment to establish the immunosuppressive model. A control group should receive saline instead of CTX [1].
2. Dosing Regimen & Group Allocation: - Randomly assign mice into several groups after CTX injection: - Normal Control: No CTX, no treatment. - Model Control: CTX + vehicle (e.g., saline or carboxymethyl cellulose). - AS-III Treatment Groups: CTX + AS-III at low (5 mg/kg), medium (10 mg/kg), and high (20 mg/kg) doses. - Optional Positive Control: CTX + a known immunomodulatory drug. - Route & Duration: Administer AS-III or the vehicle via oral gavage once daily for a consecutive period, such as 14 days [1].
3. Data Collection & Endpoint Analysis: - Body Weight: Monitor and record the body weight of all mice regularly throughout the study [1]. - Organ Index: At the end of the experiment, euthanize the mice and harvest the spleen and thymus. Weigh these organs and calculate the organ index (mg/g) as organ weight divided by final body weight [1]. - Hematological Parameters: Collect blood samples and perform a complete blood count to analyze white blood cells and other relevant cell counts [1]. - Serum Inflammatory Factors: Use ELISA kits to measure the serum levels of cytokines like TNF-α and IL-1β [1]. - Mechanistic Validation (Western Blot): Homogenize spleen tissue to extract protein. Analyze the expression levels of key proteins in the HIF-1α/PDHK-1 pathway (e.g., HIF-1α, PDHK-1, LDHA) to confirm the molecular mechanism of action [1].
The following diagram outlines the experimental workflow based on this protocol.
Q1: What is the proposed molecular mechanism of action for this compound? A1: The immunosuppressive activity of AS-III is systematically linked to the regulation of cellular energy metabolism, specifically through the HIF-1α/PDHK-1 pathway. AS-III attenuates the immunosuppressive state by inhibiting the expression of HIF-1α and its downstream target PDHK-1, which helps restore normal metabolic function in immune cells [1].
Q2: How can I validate the target engagement of AS-III in my in vivo model? A2: You can validate target engagement through ex vivo or in vitro experiments:
Q3: Are there any known limitations or safety concerns with AS-III dosing? A3: While the study established a dose range of 5-20 mg/kg as effective and well-tolerated in mice over 14 days, there are general considerations:
The nonspecific binding of biological molecules to labware surfaces is a well-documented issue that can significantly impact your results.
The material of your labware is a critical factor. The following table summarizes how different materials perform, based on studies of similar compounds.
| Material Type | Key Characteristics | Performance & Recommendations |
|---|---|---|
| Polypropylene ("Standard") | Surface is often hydrophobic [1]. | Performance varies greatly between vendors and batches [1]. Unreliable for sensitive work without prior testing. |
| Polypropylene ("Low-Binding") | Treated with hydrophilic coatings or plasma to reduce hydrophobicity [2]. | Recommended. Surface modification reduces hydrophobic interaction, minimizing adsorption [2]. |
| Glass | Hydrophilic surface [1]. | Generally "safe" and reliable; shows minimal adsorption in control experiments [3] [1]. |
| Polystyrene | More hydrophilic than standard polypropylene [1]. | Better than standard polypropylene, but performance may vary. |
Here are practical steps you can take to protect your samples, based on the general principles of preventing biomolecule adsorption.
To definitively solve the problem for your specific workflow, you can conduct a simple validation test.
This workflow will provide you with concrete data to select the most appropriate labware for your research with this compound.
To minimize this compound adsorption, your best approach is to use low-binding, surface-treated polypropylene or glass labware and consider adding Tween-20 to your buffer. Always validate your specific setup with a recovery test.
The table below summarizes the key pharmacokinetic parameters for Astragalosides III and IV from animal studies.
| Parameter | Astragaloside III | Astragaloside IV |
|---|---|---|
| Absolute Oral Bioavailability | 4.15% (in rats) [1] | 2.2% - 7.4% (in rats and dogs) [2] [3] |
| Elimination Half-Life (t₁/₂) | 2.13 hours (after oral administration in rats) [1] | 2.14 - 2.69 hours (after IV infusion in humans) [4] |
| Molecular Weight | Information missing | 784.97 g/mol [4] |
| Key Analytical Technique | LC-MS/MS [1] | UPLC-ESI-MS [5] |
| Reported Tissue Distribution | Thymus, Spleen, Stomach [5] | Information missing |
The pharmacokinetic data for these compounds were generated using sophisticated analytical techniques. Here are the detailed methodologies for the key experiments cited.
Understanding the basic properties and research landscape of these compounds is crucial for interpretation.
The compiled data highlights several key points for researchers:
The following diagram illustrates the general experimental workflow for determining the pharmacokinetic profiles of these astragalosides, from administration to data analysis.
| Apoptotic Marker | Effect of AS III | Implication in Apoptosis |
|---|---|---|
| Cleaved Caspase-3 | Increased [1] [2] | Activates the execution phase of apoptosis. |
| Cleaved PARP | Increased [1] [2] | Indicates irreversible commitment to cell death. |
| Bax | Up-regulated [1] [2] | Promotes mitochondrial membrane permeabilization (pro-apoptotic). |
| Bcl-2 | Down-regulated [1] [2] | Suppresses anti-apoptotic signals. |
| ANXA1 | Reduced [1] [2] | Potential novel target; associated with poor prognosis in cancers. |
The data in the table above was generated using the following established in vitro model and experimental protocol [1] [2]:
The pro-apoptotic effect of this compound is mediated through the modulation of several key signaling pathways, as illustrated below.
Beyond the primary pathway above, the study also identified other relevant mechanisms [1] [3] [4]:
A 2024 study specifically explored the underlying mechanism of this compound (AS-III) in attenuating immunosuppression using a comprehensive network pharmacology and experimental validation approach [1].
The table below summarizes the core experimental findings from this study:
| Aspect Investigated | Experimental Model(s) | Key Findings |
|---|---|---|
| Network Pharmacology & Molecular Docking | In silico analysis | Identified 105 common targets. Key pathways: HIF-1 signaling, cGMP-PKG, central carbon metabolism. Strong binding affinity to LDHA, AKT1, and HIF1A [1]. |
| In Vivo Validation | Cyclophosphamide (CTX)-induced immunosuppressive mouse model | AS-III protected against reduction in body weight, immune organ index, and hematological indices. It also protected immune organs from damage and improved expression of key energy metabolism proteins [1]. |
| In Vitro Validation | Macrophage RAW264.7 cells induced by hypoxia/lipopolysaccharide (LPS) | AS-III improved macrophage immune function, reduced release of NO, TNF-α, IL-1β, PDHK-1, LDH, and lactate. It restored cellular ATP levels and inhibited the HIF-1α/PDHK-1 pathway [1]. |
| Proposed Core Mechanism | Integration of in silico, in vivo, and in vitro data | AS-III attenuates the immunosuppressive state primarily by inhibiting the HIF-1α/PDHK-1 pathway, thereby modulating energy metabolism in immune cells [1]. |
To help you contextualize your work, the table below contrasts the available information on this compound with the more widely studied Astragaloside IV.
| Compound | Research Focus in Network Pharmacology | Key Signaling Pathways Identified | Disease Models |
|---|---|---|---|
| This compound | Immunosuppression [1] | HIF-1α/PDHK-1, cGMP-PKG, central carbon metabolism [1]. | Chemotherapy-induced immunosuppression [1]. |
| Astragaloside IV | Pulmonary fibrosis [2], renal injury [3], liver injury [4], hyperinflammation (e.g., COVID-19) [5]. | Cellular senescence (p53, p21) [2], cAMP/PKA [3], apoptosis (MYC, MAPK8) [4], NF-κB [5]. | Bleomycin-induced pulmonary fibrosis [2], Urotensin II-induced renal injury [3], Acetaminophen-induced liver injury [4]. |
The methodology from the key AS-III study can serve as a robust template for your own research. The following diagram illustrates the integrated workflow used to elucidate the mechanism of this compound.
The specific experimental protocols used in the validation phases were [1]:
The current evidence strongly supports that this compound alleviates immunosuppression by targeting the HIF-1α/PDHK-1 pathway and regulating cellular energy metabolism [1]. This provides a solid, experimentally validated mechanism for this specific compound.
For a comprehensive comparison guide, you might need to expand your research to:
The table below summarizes the available tissue distribution data for Astragaloside III from a study in rats after oral administration of an Astragalus extract (Zhenqi Fuzheng capsule) [1].
| Tissue | Relative Concentration (Trend) |
|---|---|
| Thymus | Highest (Cthymus) |
| Spleen | High (Cspleen) |
| Stomach | High (Cstomach) |
| Liver | Moderate (Cliver) |
| Heart | Moderate (Cheart) |
| Kidney | Moderate (Ckidney) |
| Lung | Low (Clung) |
| Testicle | Lowest (Ctesticle) |
A distinct lack of tissue distribution data for Astragaloside II was noted in the search results. The available research for Astragaloside II primarily focuses on its pharmacological effects, such as ameliorating podocyte injury and mitochondrial dysfunction in diabetic nephropathy [2]. One source explicitly mentions that while the tissue distribution of astragaloside IV has been published, such data for astragaloside II was not a focus of their research [1].
The detailed methodology for determining this compound tissue distribution is outlined below, which may serve as a reference for future comparative studies [1].
Key Experimental Steps [1]:
The table below summarizes key experimental findings from the identified study, which utilized human NSCLC cell lines A549 and NCI-H460 [1].
| Experimental Aspect | Details and Findings |
|---|---|
| Cell Lines Used | Human NSCLC: A549, NCI-H460; Normal human lung epithelial: BEAS-2B [1] |
| Proliferation Assays | CCK-8 assay, EdU staining: Confirmed AS III significantly inhibited cell proliferation in A549 and H460 cells in a dose-dependent manner [1]. |
| Apoptosis Assays | Flow cytometry (Annexin V/PI staining): Showed AS III treatment significantly increased apoptosis in A549 and H460 cells [1]. |
| Proteomic Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identified differentially expressed proteins after AS III treatment. ANXA1 was a key downregulated target [1]. |
| Key Molecular Changes (Western Blot) | • ANXA1: Expression was significantly reduced (p < 0.01). • Apoptosis markers: Increased levels of cleaved Caspase-3 and cleaved PARP. • Autophagy marker: Decreased LC3-I/LC3-II ratio. • Pathway proteins: Downregulated phosphorylation of P38, JNK, and AKT; Downregulated Bcl-2; Upregulated Bax [1]. | | Proposed Mechanism | AS III induces apoptosis in NSCLC cells partly through modulation of the P38, ERK, and mTOR signaling pathways [1]. |
For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.
1. Cell Culture and Treatment
2. Cell Proliferation Assay (CCK-8)
3. Apoptosis Assay by Flow Cytometry
4. Proteomic Analysis via LC-MS/MS
5. Western Blotting Validation
The experimental data suggests that AS III triggers apoptosis in NSCLC cells through a multi-pathway mechanism. The following diagram synthesizes these findings into a proposed signaling pathway.
This proposed pathway illustrates the multi-target action of AS III, which converges on the induction of programmed cell death [1].
The table below summarizes experimental data from key studies demonstrating how AS-IV modulates the PINK1/Parkin pathway in different disease models.
| Disease Model | Cell/Animal System | AS-IV Effect on Mitophagy | Key Experimental Observations | Mechanistic Insight |
|---|---|---|---|---|
| Radiation-Induced Renal Injury [1] | C57 male mice (in vivo) | Promotes 🡡 | 🡅 Levels of PINK1, Parkin, and LC3-II/I ratio in renal tissues [1]. | Promotes removal of damaged mitochondria, suppressing NLRP3 inflammasome activation and apoptosis [1]. |
| Hydrogen Peroxide & CCCP-Induced Myocyte Damage [2] | L6 myoblasts (in vitro) | Inhibits 🡣 | Reversed H₂O₂/CCCP-induced 🡅 in PINK1, Parkin, LC3 II and 🡇 in P62 [2]. | Counters excessive mitophagy, restoring mitochondrial function. Effect lost after PINK1 knockdown [2]. |
| Diabetic Kidney Disease (DKD) [3] | Db/db mice & MPC-5 podocytes (in vivo & in vitro) | Inhibits 🡣 | 🡇 Protein levels of PINK1 and Parkin; 🡇 TOM20/LC3 co-localization [3]. | Protects podocytes by suppressing hyperglycemia-induced excessive mitophagy [3]. |
To help you evaluate or replicate these findings, here are the methodologies from the key studies.
1. In Vivo Model (Radiation-Induced Renal Injury) [1]
2. In Vitro Model (Myocyte Damage) [2]
3. Integrated Model (Diabetic Kidney Disease) [3]
The following diagrams, created with Graphviz, illustrate the core mechanism and experimental logic.
This diagram shows the fundamental process of PINK1/Parkin-mediated mitophagy and the points where AS-IV intervenes.
This diagram outlines the logical flow of key experiments used to confirm AS-IV's mechanism of action.
The dual role of AS-IV is not a contradiction but highlights the context-dependent nature of mitophagy as a therapeutic target.
This nuanced understanding is crucial for drug development, as it suggests AS-IV and similar compounds could be tailored to treat diseases characterized by either insufficient or excessive mitochondrial clearance.
| Astragaloside | Primary Context / Model | Effect on HIF-1α | Proposed Mechanism / Pathway | Key Experimental Methods |
|---|---|---|---|---|
| Astragaloside III | Cyclophosphamide-induced immunosuppression in mice [1] | Inhibition [1] | Attenuates immunosuppression via the HIF-1α/PDHK-1 signaling pathway [1] | Network pharmacology, molecular docking, in vitro/vivo validation (biological indicators, cytokines, mRNA/protein expression) [1] |
| Astragaloside IV | Ischemic stroke in mice; Hypoxia-induced brain injury in mice and HT22 cells [2] [3] | Inhibition [3] | - Binds to Slc25a1, blocking citrate transport, reducing nuclear acetyl-CoA, and inhibiting HIF-1α transcriptional activity [2].
For researchers looking to replicate or build upon these findings, here is a deeper dive into the experimental methodologies used in the cited papers.
For this compound (from [1]):
For Astragaloside IV (from [2]):
The diagram below synthesizes findings from multiple studies to illustrate how different astragalosides are understood to inhibit the HIF-1α pathway.
This diagram shows that while the different astragalosides converge on inhibiting HIF-1α activity, they appear to act through distinct upstream mechanisms.
The evidence suggests that multiple astragalosides show promise as HIF-1α inhibitors, but they likely do so through different mechanisms of action.
A definitive comparative guide ranking their efficacy is not yet possible due to the lack of head-to-head studies in identical models. The choice of which astragaloside to investigate would therefore depend heavily on the specific disease context and mechanism of interest.